Succinamic acid
描述
This compound has been reported in Trypanosoma brucei with data available.
Structure
3D Structure
属性
IUPAC Name |
4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPQXZIJDEHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213241 | |
| Record name | Succinamic acid | |
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Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Succinamic acid | |
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CAS No. |
638-32-4 | |
| Record name | Succinamic acid | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Succinamic acid | |
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| Record name | SUCCINAMIC ACID | |
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| Record name | Succinamic acid | |
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| Record name | Succinamic acid | |
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| Record name | SUCCINAMIC ACID | |
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Foundational & Exploratory
Synthesis of Novel Succinamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of novel succinamic acid derivatives. Succinamic acids, mono-amides of succinic acid, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates a critical signaling pathway influenced by succinate, the parent molecule of these derivatives.
Core Synthetic Methodologies
The primary route for the synthesis of this compound derivatives involves the reaction of succinic anhydride with a primary or secondary amine. This reaction is typically straightforward and proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
A widely employed method for the synthesis of N-substituted succinimides, which can be precursors to certain this compound derivatives like hydroxamic acids, is the acylation of an amine by succinic anhydride, followed by cyclodehydration.[1][2] The initial acylation to form the this compound intermediate generally proceeds with high yields under mild conditions.[2]
General Experimental Protocol: Synthesis of N-Aryl Succinamic Acids
This protocol describes a general one-pot method for the synthesis of N-substituted succinimides, from which the intermediate this compound can be isolated.
Materials:
-
Succinic anhydride
-
Substituted aromatic or aliphatic amine
-
Chloroform (TCM)
-
Polyphosphate ester (PPE)
Procedure:
-
A solution of succinic anhydride (10 mmol) in 50 mL of chloroform is brought to reflux.
-
To the refluxing solution, the desired amine (10 mmol) is added.
-
The resulting mixture is refluxed for 6 hours. At this stage, the N-aryl this compound intermediate is formed.
-
For the synthesis of the corresponding succinimide, polyphosphate ester (PPE) is added (the amount may vary, e.g., 1-5 g), and the reaction is continued at the same temperature for another 6 hours.[1][3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
The intermediate this compound can often be isolated after the initial 6-hour reflux period before the addition of the dehydrating agent (PPE).
Quantitative Data on Synthesis
The following tables summarize the yields of representative N-substituted succinimides synthesized from succinic anhydride and various amines. The formation of the this compound is the intermediate step in these reactions.
| Entry | Amine/Hydrazide | Product (N-Substituted Succinimide) | Yield (%) | Reference |
| 1 | Aniline | N-Phenylsuccinimide | 68 | [4] |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)succinimide | 54 | [4] |
| 3 | 4-Bromoaniline | N-(4-Bromophenyl)succinimide | 65 | [4] |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)succinimide | 86 | [5] |
| 5 | 3-Nitroaniline | N-(3-Nitrophenyl)succinimide | 85 | [5] |
| 6 | 2-Nitroaniline | N-(2-Nitrophenyl)succinimide | 88 | [5] |
Table 1: Synthesis of N-Aryl Succinimides.
Spectroscopic Data
Characterization of the synthesized this compound derivatives is crucial. The following are representative spectroscopic data for the parent this compound.
| Compound | 1H NMR (DMSO-d6) | 13C NMR | IR (KBr, cm-1) | Mass Spec (LC-MS) |
| This compound | δ 2.2-2.4 (m, 4H), 6.7 (br s, 1H), 7.2 (br s, 1H), 12.0 (br s, 1H) | Not specified in search results | Not specified in search results | Not specified in search results |
Table 2: Spectroscopic Data for this compound. Note: Detailed spectroscopic data for a wide range of derivatives would need to be compiled from individual research articles.
Signaling Pathway: Succinate and HIF-1α Stabilization
Succinate, the deprotonated form of succinic acid, is not merely a metabolic intermediate but also a signaling molecule, particularly in the context of cancer biology. An accumulation of succinate in the cytoplasm can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen. This process, often termed "pseudohypoxia," can promote tumor growth and angiogenesis even under normal oxygen conditions.[1][6]
The mechanism involves the inhibition of prolyl hydroxylases (PHDs) by succinate.[1][7] PHDs are enzymes that, under normoxic conditions, hydroxylate HIF-1α, marking it for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][7]
Below is a diagram illustrating the succinate-induced HIF-1α signaling pathway.
Caption: Succinate-induced HIF-1α stabilization pathway.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of novel this compound derivatives.
Caption: Experimental workflow for this compound derivative synthesis.
This guide provides a foundational understanding for the synthesis and study of novel this compound derivatives. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds for various applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. ijcps.org [ijcps.org]
- 6. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
succinamic acid biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of Succinamic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the monoamide derivative of succinic acid, and its related compounds have emerged as a versatile scaffold in medicinal chemistry. As a key intermediate in the tricarboxylic acid (TCA) cycle, succinate itself is a vital metabolite and signaling molecule, implicated in cellular energy production, gene expression, and inflammation.[1] This inherent biological relevance has spurred investigations into this compound and its derivatives, revealing a broad spectrum of pharmacological activities. These activities range from anticancer and enzyme inhibition to antimicrobial and anti-inflammatory effects, making this class of compounds a fertile ground for drug discovery and development.[2]
This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It details the experimental protocols used for their screening, presents quantitative data in a structured format for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | Results | Reference |
| α-hydroxy this compound (α-HSA) | SCC4 (Head and Neck Cancer) | Gene Expression (RT-PCR) | Upregulation of p53, p21, Bax; Downregulation of survivin | [3][4] |
| Succinic Acid | CAKI-2 (Renal Cancer) | WST-1 Cytotoxicity | 89.77% viability at 25 µM; 90.77% at 50 µM (24h) | [5] |
| Succinic Acid | ACHN (Renal Cancer) | WST-1 Cytotoxicity | 41.57% viability at 25 µM; 54.54% at 50 µM (24h) | [5] |
| Succinic Acid | CAKI-2 (Renal Cancer) | Cell Death ELISA | 4.7-fold increase in apoptotic fragments (25 µM); 2.13-fold (50 µM) | [5] |
| Succinic Acid | ACHN (Renal Cancer) | Cell Death ELISA | 32.92-fold increase in apoptotic fragments (25 µM); 12.7-fold (50 µM) | [5] |
| This compound derivatives of 25-OH-PPD | A-549, BGC-823 | MTT Assay | Higher cytotoxic activity compared to parent compound | [6] |
Experimental Protocols
1.2.1. Cell Viability and Cytotoxicity (MTT/WST-1 Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SCC4, A-549, CAKI-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or succinic acid for a defined period (e.g., 24, 48 hours).[5]
-
Reagent Incubation: MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization & Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
1.2.2. Apoptosis Detection (Annexin V Assay & Cell Death ELISA) These assays quantify the extent of apoptosis (programmed cell death) induced by the compounds.
-
Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently-labeled Annexin V and a viability dye (like Propidium Iodide) and analyzed by flow cytometry.[5]
-
Cell Death Detection ELISA: This immunoassay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptosis.[5] Cell lysates are used as the antigen source in a sandwich ELISA format with anti-histone and anti-DNA antibodies.
1.2.3. Gene Expression Analysis (Real-Time PCR) This technique measures the changes in the expression levels of genes involved in apoptosis.
-
RNA Extraction: Total RNA is isolated from treated and untreated cancer cells.[4]
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with specific primers for target genes (e.g., p53, p21, Bax, survivin) and a reference gene.[4] The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Analysis: The relative expression of the target genes is calculated after normalization to the reference gene.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Succinic Acid
Note: This technical guide focuses on the mechanism of action of succinic acid . Information regarding "succinamic acid" is sparse in the current scientific literature, and it is likely that the query intended to investigate the more extensively researched succinic acid, a critical metabolic and signaling molecule.
Executive Summary
Succinic acid, existing predominantly as the anion succinate under physiological conditions, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both intracellular and extracellular contexts, linking cellular metabolism to the regulation of gene expression, epigenetic modifications, and cellular functions such as inflammation and tumorigenesis.[1][2] This document provides a comprehensive overview of the multifaceted mechanisms of action of succinic acid, presenting quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its key signaling pathways.
Core Mechanisms of Action
The biological effects of succinic acid are mediated through several distinct mechanisms, which can be broadly categorized into its metabolic functions, its role as an intracellular signaling messenger, its function as an extracellular ligand, and its capacity for enzyme inhibition.
Metabolic Role in the Tricarboxylic Acid (TCA) Cycle
Succinate is a central component of the TCA cycle, where it is generated from succinyl-CoA and subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain.[1] This oxidation reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to the electron transport chain, contributing to the generation of ATP.[1]
Caption: Role of Succinate in the TCA Cycle and Electron Transport Chain.
Intracellular Signaling: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
An accumulation of succinate within the cell can lead to the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs) and histone and DNA demethylases.[1] By inhibiting PHDs, succinate stabilizes the transcription factor hypoxia-inducible factor-1α (HIF-1α), even under normoxic conditions.[2] This leads to the transcription of HIF-1α target genes, which are involved in processes such as angiogenesis, glycolysis, and inflammation.[2] Inhibition of histone and DNA demethylases by succinate results in epigenetic modifications that can alter gene expression patterns, contributing to tumorigenesis.[1]
Caption: Succinate-mediated stabilization of HIF-1α.
Extracellular Signaling via SUCNR1 (GPR91)
Succinate can be released from cells and act as an extracellular signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[1][3] This receptor is expressed on various cell types, including those in the liver, retina, and immune cells.[1] Activation of SUCNR1 can trigger different downstream signaling cascades depending on the cell type, including the activation of the PI3K-AKT/MAPK and Erk1/2 signaling pathways, which can influence processes such as cell proliferation, inflammation, and metabolic regulation.[4][5]
Caption: Extracellular succinate signaling through the SUCNR1 receptor.
Enzyme Inhibition: Cytochrome P450
In vitro studies have demonstrated that succinic acid can inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of drugs and endogenous compounds.[6][7][8] This inhibitory action suggests the potential for drug-drug interactions when succinic acid is co-administered with substances metabolized by these enzymes.[6][7][8]
Quantitative Data
The inhibitory effects of succinic acid on key CYP450 isoforms have been quantified, providing valuable data for assessing potential drug interactions.
| CYP450 Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |
| CYP3A4 | Non-competitive, Time-dependent | 12.82 | 6.18 | [6][7][8] |
| CYP2D6 | Competitive | 14.53 | 7.40 | [6][7][8] |
| CYP2C9 | Competitive | 19.60 | 9.48 | [6][7][8] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the methodology used to determine the inhibitory effect of succinic acid on CYP450 enzyme activity in human liver microsomes.[6][7]
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Succinic acid (test inhibitor)
-
Specific probe substrates for each CYP isoform (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)[6]
-
NADPH regenerating system
-
Appropriate buffers and solvents
2. Experimental Workflow:
Caption: Experimental workflow for CYP450 inhibition assay.
3. Procedure:
-
Primary Screening: Succinic acid (e.g., at 100 μM) is incubated with HLMs and a panel of CYP isoform-specific probe substrates to identify significant inhibition.[6]
-
IC50 Determination: For isoforms showing significant inhibition, a range of succinic acid concentrations are incubated with HLMs and the specific probe substrate. The concentration of succinic acid that causes 50% inhibition of enzyme activity (IC50) is determined.
-
Kinetic Studies (Ki Determination): To determine the mechanism of inhibition (competitive, non-competitive), experiments are performed with varying concentrations of both the probe substrate and succinic acid. The inhibition constant (Ki) is then calculated by fitting the data to appropriate enzyme inhibition models.[6][7]
Analysis of Cellular Signaling Pathways
The following provides a general protocol for investigating the effect of succinic acid on intracellular signaling pathways, such as Erk/Akt.[4]
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., C2C12 myotubes) in standard growth medium.[4]
-
Treat cells with varying concentrations of succinic acid for defined time periods.
2. Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
3. Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-Erk, Erk, p-Akt, Akt).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the protein bands to determine the change in phosphorylation levels upon succinic acid treatment.
Conclusion
Succinic acid is a pleiotropic molecule with a well-defined role in cellular metabolism and a rapidly expanding role as a key signaling molecule. Its mechanisms of action, ranging from the regulation of gene expression through HIF-1α stabilization to the modulation of cellular responses via the SUCNR1 receptor and the inhibition of drug-metabolizing enzymes, underscore its importance in both physiological and pathological processes. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals investigating the therapeutic and toxicological implications of this multifaceted compound.
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems [journal.hep.com.cn]
- 4. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Succinamic Acid Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of succinamic acid derivatives, focusing on their therapeutic potential as enzyme inhibitors. This document outlines the core structural features of this compound and its analogs that govern their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type II diabetes mellitus.[1]
Structure-Activity Relationship of N4-Sulfonamido-Succinamic Acids
A series of N4-sulfonamido-succinamic acid derivatives have been synthesized and evaluated for their in vitro anti-DPP-IV activity. The general structure of these compounds involves a sulfonamide group linked to the nitrogen of the this compound scaffold.
Key SAR findings from this series of compounds indicate that:
-
The presence of a hydrophobic aromatic ring at the N4 position of the sulfonamide group can enhance inhibitory activity.[1]
-
Electron-withdrawing groups capable of hydrogen bond acceptance may also increase the inhibitory bioactivity.[1]
-
The carboxylic acid group of the this compound moiety is a key pharmacophoric feature.[1]
Quantitative Data for N4-Sulfonamido-Succinamic Acid Derivatives
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of N4-sulfonamido-succinamic acid derivatives.
| Compound ID | R Group | % Inhibition at 10 µM | IC50 (µM) |
| 6 | Guanidino | 15 | > 50 |
| 7 | Acetamidino | 12 | > 50 |
| 8 | 4,5-dihydro-1H-imidazol-2-yl | 18 | > 50 |
| 9 | 1,4,5,6-tetrahydropyrimidin-2-yl | 16 | > 50 |
| 10 | Unsubstituted | 23 | > 50 |
| 17 | 4-fluorophenyl | Not reported at 10 µM | 33.5 |
Data sourced from a study on N4-sulfonamido-succinamic, phthalamic, acrylic and benzoyl acetic acid derivatives as potential DPP IV inhibitors.[1]
Succinimide Hydroxamic Acids as Histone Deacetylase (HDAC) Inhibitors
Succinimide hydroxamic acids represent a class of potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is linked to various cancers, making them a significant target for therapeutic intervention.[3]
Structure-Activity Relationship of Succinimide Hydroxamic Acids
The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a surface recognition "cap" group.[4] In the case of succinimide hydroxamic acids, the hydroxamic acid serves as the ZBG, chelating the zinc ion in the active site of the enzyme. The succinimide ring and its N-substituent form the linker and cap groups.
Studies have shown that both macrocyclic and appropriately substituted non-macrocyclic succinimide hydroxamic acids can exhibit potent HDAC inhibition.[2] This suggests that the succinimide scaffold can be effectively utilized to orient the key interacting moieties for optimal binding to the HDAC enzyme.
Experimental Protocols
Synthesis of N4-Sulfonamido-Succinamic Acid Derivatives
The synthesis of N4-sulfonamido-succinamic acid derivatives can be achieved through the reaction of a primary sulfonamide with succinic anhydride.[1]
General Procedure:
-
A solution of the appropriate primary sulfonamide in a suitable solvent (e.g., anhydrous dioxane) is prepared.
-
Succinic anhydride is added to the solution.
-
The reaction mixture is heated under reflux for a specified period.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., n-hexane) and then recrystallized from an appropriate solvent system to yield the pure N4-sulfonamido-succinamic acid derivative.
Caption: General workflow for the synthesis of N4-sulfonamido-succinamic acid derivatives.
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of this compound derivatives against DPP-IV can be determined using a fluorometric assay.[4][5]
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or control. For the 100% activity control, add the solvent used to dissolve the compounds. For the blank, add assay buffer without the enzyme.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro fluorometric DPP-IV inhibition assay.
In Vitro HDAC Inhibition Assay
The inhibitory activity of succinimide hydroxamic acids against HDACs is typically measured using a fluorometric assay.[6][7]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a stop solution like Trichostatin A)
-
Test compounds (succinimide hydroxamic acid derivatives)
-
Positive control inhibitor (e.g., SAHA)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound or control, and the diluted HDAC enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for a short time (e.g., 15 minutes), protected from light.
-
Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-IV assay.
Signaling Pathways Modulated by Succinate
While the direct effects of this compound derivatives on specific signaling pathways are still under investigation, the metabolic precursor, succinate, is known to act as a signaling molecule, particularly under conditions of cellular stress.
Succinate and GPR91 Signaling in Immune Cells
Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[2] This signaling pathway is particularly relevant in immune cells.
Activation of GPR91 on dendritic cells by succinate can trigger intracellular calcium mobilization, induce migratory responses, and enhance the production of proinflammatory cytokines in synergy with Toll-like receptor ligands.[2] This positions the succinate-GPR91 axis as a sensor of immunological danger, linking cellular metabolism to the immune response.[2]
Caption: Succinate-GPR91 signaling cascade in immune cells.
Succinate and HIF-1α Stabilization
Intracellular accumulation of succinate, for instance during inflammation or hypoxia, can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Succinate inhibits prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of HIF-1α in normoxic conditions.
The stabilization of HIF-1α leads to the transcription of various genes, including those involved in inflammation, such as Interleukin-1β (IL-1β). This metabolic reprogramming highlights a crucial link between cellular metabolism and inflammatory responses.
Caption: Mechanism of succinate-induced HIF-1α stabilization and subsequent inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinimide hydroxamic acids as potent inhibitors of histone deacetylase (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | MDPI [mdpi.com]
- 4. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Succinamic Acid: A Technical Guide
Disclaimer: Extensive literature searches did not yield comprehensive experimental thermodynamic data for succinamic acid. This guide provides a detailed overview of the thermodynamic properties of the closely related compound, succinic acid, as a proxy. Furthermore, it outlines the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.
This technical whitepaper serves as an in-depth guide to the thermodynamic properties of this compound for researchers, scientists, and professionals in drug development. While direct experimental data for this compound is sparse in the available literature, this document provides a thorough examination of the thermodynamic characteristics of succinic acid, a structurally similar dicarboxylic acid. The methodologies and data presented for succinic acid offer a valuable framework for understanding and predicting the behavior of this compound.
Thermodynamic Data of Succinic Acid
Quantitative thermodynamic data for succinic acid are summarized in the tables below. These values are essential for understanding the stability, solubility, and energetic profile of the molecule.
Table 1: Enthalpy of Formation, Combustion, and Sublimation of Succinic Acid
| Thermodynamic Property | Value | Conditions |
| Standard Molar Enthalpy of Formation (solid) | -940.28 ± 0.13 kJ/mol | at 298.15 K |
| Standard Molar Enthalpy of Formation (gas) | -817.79 ± 0.61 kJ/mol | at 298.15 K |
| Standard Molar Enthalpy of Combustion (solid) | -1491.5 ± 0.2 kJ/mol (-356.32 kcal/mol) | at 298.15 K and 1 atm |
| Molar Enthalpy of Sublimation | 113.3 ± 1.3 kJ/mol to 128 ± 2 kJ/mol | Varies with experimental method and temperature |
Table 2: Solubility of Succinic Acid in Various Solvents
| Solvent | Solubility | Temperature |
| Water | 8.32 x 10⁴ mg/L[1], 80 g/L[2] | 25 °C[1], 20 °C[2] |
| Ethanol | 9.0 g / 100 mL[1], 54 mg/mL[2] | 25 °C[1] |
| Methanol | 1 g / 6.3 mL[1], 158 mg/mL[2] | 25 °C[1] |
| Acetone | 1 g / 36 mL[1], 27 mg/mL[2] | 25 °C[1] |
| Diethyl Ether | 0.66 g / 100 mL[1] | 25 °C[1] |
| Chloroform | 0.02 g / 100 mL[1] | 25 °C[1] |
| Benzene | Insoluble | - |
| Toluene | Insoluble | - |
| Carbon Tetrachloride | Practically Insoluble | - |
| Petroleum Ether | Practically Insoluble | - |
Table 3: Other Physical and Thermodynamic Properties of Succinic Acid
| Property | Value |
| Molar Mass | 118.09 g/mol |
| Melting Point | 185 - 190 °C |
| Boiling Point | 235 °C |
| Vapor Pressure | 1.91 x 10⁻⁷ mm Hg at 25 °C (extrapolated) |
| pKa1 | 4.2 |
| pKa2 | 5.6 |
| Standard Molar Heat Capacity (solid) | 152.93 J/(mol·K) at 298.15 K[3] |
Experimental Protocols
This section details the standard experimental methodologies for determining the key thermodynamic properties of a solid organic compound like this compound.
Determination of the Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with oxygen under high pressure.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.5 grams) is placed in a crucible inside the bomb calorimeter.
-
Fuse Wire: A fine iron wire of known mass and heat of combustion is connected to two electrodes, with the wire in contact with the sample pellet.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (C_calorimeter) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = -C_calorimeter * ΔT where ΔT is the corrected temperature change.
-
Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
Enthalpy Calculation: The molar enthalpy of combustion (Δ_c H°) is then calculated from the heat of combustion at constant volume (Δ_c U°) using the relationship: Δ_c H° = Δ_c U° + Δn_gas RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.
Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method
The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined by measuring its vapor pressure as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a very small orifice.
-
Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
-
Effusion Measurement: In the high vacuum, the molecules of the substance escape through the orifice in a process called effusion. The rate of mass loss from the cell is measured over time using a microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * Δt)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, Δt is the time interval, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
-
Temperature Dependence: The experiment is repeated at several different temperatures, and the vapor pressure is determined for each.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation (Δ_sub H°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = - (Δ_sub H° / R) * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -Δ_sub H°/R, from which the enthalpy of sublimation can be calculated.
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter. The gravimetric method is a straightforward and common technique for its determination.
Methodology:
-
Equilibrium Saturation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed container.
-
Temperature Control: The container is maintained at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal and Filtration: A sample of the saturated solution is withdrawn using a filtered syringe to separate the undissolved solid.
-
Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).
-
Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight.
-
Solubility Calculation: The solubility is then expressed in appropriate units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
-
Temperature Dependence: The entire procedure is repeated at different temperatures to determine the temperature dependence of the solubility.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key biological pathway involving succinate and the experimental workflows for determining thermodynamic properties.
Biological Pathway: The Krebs (TCA) Cycle
Succinate, the conjugate base of succinic acid, is a crucial intermediate in the Krebs (tricarboxylic acid) cycle, a central metabolic pathway for energy production in aerobic organisms.[4][5] Succinate also functions as a signaling molecule when transported out of the mitochondria.[5]
References
The Solubility of Succinamic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinamic acid, the monoamide of succinic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this guide offers a qualitative assessment based on its chemical structure and the known properties of similar compounds. Furthermore, detailed quantitative data for the parent compound, succinic acid, is provided as a valuable reference. This guide also outlines a detailed experimental protocol for determining the solubility of this compound and includes visualizations for its synthesis and the experimental workflow.
Understanding the Solubility Profile of this compound: A Qualitative Approach
This compound possesses both a carboxylic acid group and an amide group, rendering it a polar molecule. This structure dictates its solubility behavior in various organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to exhibit good solubility in polar protic solvents. The presence of the carboxylic acid and amide groups allows for hydrogen bonding with the solvent molecules, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is also anticipated in polar aprotic solvents. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar this compound molecules.
-
Moderately Polar Solvents (e.g., Ethyl Acetate): Moderate to low solubility is expected in these solvents. While some interaction is possible, the overall polarity of these solvents may not be sufficient to effectively dissolve this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): this compound is expected to be poorly soluble or insoluble in nonpolar solvents. The principle of "like dissolves like" suggests that the highly polar nature of this compound will prevent significant interaction with nonpolar solvent molecules.
Quantitative Solubility Data for Succinic Acid (Reference)
As a benchmark, the following table summarizes the quantitative solubility data for succinic acid in various organic solvents. This data can provide researchers with a valuable point of comparison when investigating the solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Methanol | 25 | 6.3 | [1] |
| Ethanol | 25 | 9.0 | [1] |
| Ethanol | - | 5.4 | [2] |
| Acetone | 25 | 2.78 ( g/100g ) | [1] |
| Ethyl Acetate | - | - | |
| Diethyl Ether | 25 | 0.66 | [1] |
| Chloroform | 25 | 0.02 | [1] |
| Benzene | - | Insoluble | [1] |
| Toluene | - | Insoluble | [1] |
| N,N-Dimethylformamide | - | Slightly Soluble | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (±0.0001 g)
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of sealed vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours) with constant agitation. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Determine the mass of the collected filtrate.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through the ammonolysis of succinic anhydride. The following diagram illustrates this chemical reaction.
References
The Enigmatic Presence of Succinamic Acid in Natural Products: A Technical Guide to Its Discovery and Characterization
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Elusive Natural Product, Succinamic Acid.
While its dicarboxylic acid precursor, succinic acid, is a well-documented and ubiquitous intermediate in cellular metabolism, this compound, the monoamide of succinate, remains a largely enigmatic compound within the vast repository of natural products. To date, its confirmed natural occurrence is exceptionally limited, presenting a compelling frontier for discovery in the fields of metabolomics and natural product chemistry. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, its potential biosynthetic pathways, and detailed methodologies for its discovery, isolation, and characterization from natural sources.
The Scant Evidence: A Singular Sighting in Trypanosoma brucei
The primary and, to date, sole indication of this compound as a natural product comes from its listing in the PubChem and LOTUS (the natural products occurrence database) databases, which report its presence in the protozoan parasite Trypanosoma brucei. This organism is the causative agent of African trypanosomiasis, or "sleeping sickness." While the metabolome of T. brucei has been the subject of numerous studies, particularly concerning its unique energy metabolism which heavily relies on glycolysis and the excretion of pyruvate and succinate, the specific discovery and quantification of this compound have not been detailed in readily available literature. This singular, uncorroborated mention underscores the nascent stage of research into naturally occurring this compound.
Hypothetical Biosynthesis: An Enzymatic Analogy to Asparagine Synthesis
The biosynthesis of this compound has not been experimentally elucidated in any organism. However, a plausible enzymatic pathway can be hypothesized by drawing a parallel to the well-characterized biosynthesis of the amino acid asparagine from aspartic acid. This reaction is catalyzed by asparagine synthetase, an enzyme that facilitates the ATP-dependent amidation of the side-chain carboxyl group of aspartate, utilizing glutamine as the primary nitrogen donor.
Given the structural similarity between succinic acid and aspartic acid (both are four-carbon dicarboxylic acids, with aspartic acid having an alpha-amino group), it is conceivable that a similar enzymatic mechanism could produce this compound. An analogous "this compound synthetase" could potentially catalyze the amidation of one of the carboxyl groups of succinic acid, with glutamine serving as the nitrogen source.
Spectroscopic Characterization of Succinamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize succinamic acid. This compound, the monoamide derivative of succinic acid, is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in complex systems. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two methylene (-CH₂-) groups. Due to the proximity of the electron-withdrawing carboxylic acid and amide groups, these protons exhibit distinct chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂-C(=O)OH | 2.65 - 2.75 | Triplet |
| -CH₂-C(=O)NH₂ | 2.45 - 2.55 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of succinic acid, a closely related compound, provides insight into the expected chemical shifts for this compound. The carbonyl carbons of the acid and amide groups, as well as the two methylene carbons, will have distinct resonances.
Table 2: ¹³C NMR Spectroscopic Data for Succinic Acid
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~177 |
| -CH₂- | ~33 |
Note: Data for succinic acid is provided as a reference. The chemical shifts for this compound will be similar but influenced by the amide group.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Caption: Workflow for NMR Spectroscopic Analysis of this compound.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretches, C=O stretches of the carboxylic acid and amide, and C-H stretches.
Table 3: Key IR Absorption Bands for this compound (and related compounds)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad)[1] |
| N-H (Amide) | Stretching | ~3400 and ~3200 |
| C-H (Aliphatic) | Stretching | ~2942[2] |
| C=O (Carboxylic Acid) | Stretching | ~1725[2] |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
Raman Spectroscopy
Raman spectroscopy provides information on the vibrational modes of a molecule. For succinic acid, a related compound, both spontaneous and stimulated Raman scattering spectra have been studied.[3][4] This technique is particularly useful for studying crystalline forms and polymorphism.[5]
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of powdered this compound onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.
Caption: Workflow for FTIR-ATR Analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Electron Ionization (EI) Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data (EI) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 117 | 11.8 | [M]⁺ (Molecular Ion)[6] |
| 101 | 21.0 | [M - NH₂]⁺ |
| 100 | 8.4 | [M - OH]⁺ |
| 99 | 18.3 | [M - H₂O]⁺ |
| 74 | 100.0 | [C₃H₄NO₂]⁺ (Base Peak)[6] |
| 73 | 41.3 | [C₂H₃N₂O₂]⁺ |
| 55 | 39.2 | [C₃H₃O]⁺ |
| 44 | 52.6 | [CONH₂]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile analysis by GC-MS, this compound often requires derivatization.
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
For analysis of biological samples, an extraction step may be necessary.
-
Dry the sample completely, as water can interfere with derivatization.
-
Add an anhydrous solvent like pyridine or acetonitrile to dissolve the extract.
-
Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Heat the mixture (e.g., at 70°C for 3-4 hours) to ensure complete derivatization.[7]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the cooled, derivatized sample into the GC-MS system.
-
The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules (e.g., by electron ionization) and separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the chromatogram.
-
Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound, lacking extensive conjugation, is expected to have limited absorbance in the UV-Vis range. However, it can be detected in the low UV region. For instance, a co-crystal of fluconazole and succinic acid exhibited absorbance maxima at 255.8 nm and 261.4 nm in ethanol.[8] Analysis methods using UV detection at 210 nm have been developed for succinic acid.[9] The lower cut-off wavelength for glycine crystals with added succinic acid was observed between 196 and 236 nm.[10]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 190-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
This guide provides a foundational understanding of the spectroscopic characterization of this compound. The presented data and protocols are intended to assist researchers in their analytical endeavors. It is important to note that experimental conditions can influence the observed spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fig. 6, [Spontaneous Raman and sf-SRS spectra...]. - All-Optical Methods to Study Neuronal Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In situ non-invasive Raman spectroscopic characterisation of succinic acid polymorphism during segmented flow crystallisation - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. This compound(638-32-4) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mjbas.com [mjbas.com]
- 9. Succinic Acid | SIELC Technologies [sielc.com]
- 10. chalcogen.ro [chalcogen.ro]
Unveiling the Solid-State Architecture of Succinamic Acid: A Technical Guide to its Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of succinamic acid (C₄H₇NO₃), a molecule of interest in pharmaceutical and materials science. By leveraging crystallographic data, this document offers a comprehensive overview of its three-dimensional arrangement, intermolecular interactions, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis, while key experimental and logical workflows are visualized using Graphviz diagrams.
Crystallographic and Molecular Structure
The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1]
| Parameter | Value |
| Empirical formula | C₄H₇NO₃ |
| Formula weight | 117.10 g/mol |
| Crystal system | Monoclinic |
| Space group | P 1 c 1 (Hall: P -2yc) |
| a (Å) | 5.6612 |
| b (Å) | 5.1428 |
| c (Å) | 9.5438 |
| α (°) | 90 |
| β (°) | 93.246 |
| γ (°) | 90 |
| Volume (ų) | 277.53 |
| Z | 2 |
| Calculated density (g/cm³) | 1.400 |
| Residual factor (R) | 0.0238 |
The asymmetric unit of this compound contains one molecule. The molecular structure consists of a four-carbon chain with a carboxylic acid group at one end and an amide group at the other.
Intramolecular Geometry
The precise arrangement of atoms within the this compound molecule is defined by its bond lengths, bond angles, and torsion angles. These parameters, determined from the crystal structure refinement, provide insight into the molecule's conformation in the solid state.
Table 2: Selected Bond Lengths for this compound.
| Bond | Length (Å) |
| O1 - C4 | 1.314 |
| O2 - C4 | 1.210 |
| O3 - C1 | 1.240 |
| N1 - C1 | 1.327 |
| C1 - C2 | 1.512 |
| C2 - C3 | 1.520 |
| C3 - C4 | 1.500 |
Table 3: Selected Bond Angles for this compound.
| Atoms | Angle (°) |
| O3 - C1 - N1 | 123.0 |
| O3 - C1 - C2 | 118.8 |
| N1 - C1 - C2 | 118.2 |
| C1 - C2 - C3 | 112.5 |
| C2 - C3 - C4 | 112.3 |
| O1 - C4 - O2 | 123.6 |
| O1 - C4 - C3 | 111.4 |
| O2 - C4 - C3 | 125.0 |
Table 4: Selected Torsion Angles for this compound.
| Atoms | Angle (°) |
| O3 - C1 - C2 - C3 | -173.3 |
| N1 - C1 - C2 - C3 | 7.1 |
| C1 - C2 - C3 - C4 | -176.0 |
| C2 - C3 - C4 - O1 | 175.7 |
| C2 - C3 - C4 - O2 | -5.1 |
Supramolecular Assembly and Hydrogen Bonding
In the crystalline state, this compound molecules are organized into a well-defined three-dimensional network primarily through intermolecular hydrogen bonds. The carboxylic acid and amide functional groups act as both hydrogen bond donors and acceptors, leading to the formation of infinite chains.
Specifically, the amide N-H group and the carboxylic acid O-H group act as hydrogen bond donors, while the carbonyl oxygens of both the amide and carboxylic acid groups, as well as the hydroxyl oxygen of the carboxylic acid, serve as acceptors. This intricate network of hydrogen bonds is crucial in stabilizing the crystal lattice. A schematic representation of the primary hydrogen bonding interactions is depicted below.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized workflow for this process is outlined below.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation. Common solvents include water or ethanol. The process involves dissolving this compound in the chosen solvent at an elevated temperature to achieve saturation, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over a period of several days.
Data Collection
A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffractometer collects a series of diffraction images at various crystal orientations.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of this compound. The presented data, including unit cell parameters, bond lengths, bond angles, and a description of the hydrogen bonding network, offer valuable insights for researchers in drug development and materials science. The outlined experimental protocols provide a clear understanding of the methodologies employed in determining such crystal structures. This comprehensive information serves as a foundational resource for further studies and applications involving this compound.
References
A Technical Guide to Succinamic Acid and Its Analogs: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinamic acid, the monoamide of succinic acid, and its derivatives are a class of compounds attracting significant interest in medicinal chemistry and drug development. These molecules exhibit a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, quantitative structure-activity relationship data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
Succinic acid, a key intermediate in the citric acid cycle, serves as a versatile precursor for the synthesis of a variety of biologically active molecules.[1][2] Among these, this compound and its analogs have emerged as a promising scaffold for the development of novel therapeutic agents. This compound itself is a dicarboxylic acid monoamide of succinic acid and has been identified as a metabolite.[3] The structural simplicity and synthetic tractability of the this compound core allow for extensive chemical modifications, leading to a diverse library of analogs with a broad range of pharmacological activities. This guide will delve into the synthesis, biological activities, and therapeutic potential of this important class of compounds.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its N-substituted analogs is typically achieved through the reaction of succinic anhydride with ammonia or a primary or secondary amine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the corresponding this compound.
A general approach for the synthesis of N-substituted succinimides, which can be further converted to succinamic acids, involves the reaction of an aromatic amine or a carboxylic acid hydrazide with succinic anhydride.[4] A novel, two-step approach for synthesizing hydroxamic acids, which are structurally related to succinamic acids, utilizes the ring-opening of N-substituted succinimides with hydroxylamine.[4]
Experimental Protocol: General Synthesis of N-Aryl Succinamic Acids
This protocol describes a general method for the synthesis of N-aryl succinamic acids from succinic anhydride and an appropriate aniline derivative.
Materials:
-
Succinic anhydride
-
Substituted aniline
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve succinic anhydride (1.0 eq) in anhydrous diethyl ether in a round bottom flask equipped with a magnetic stir bar.
-
To this stirring solution, add the substituted aniline (1.0 eq) dropwise at room temperature.
-
A white precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete (monitored by TLC), filter the precipitate using a Büchner funnel and wash with cold diethyl ether to remove any unreacted starting materials.
-
To purify the product, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum to obtain the final N-aryl this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Biological Activities of this compound and Its Analogs
This compound and its derivatives exhibit a diverse range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Certain analogs of this compound have demonstrated significant potential as anticancer agents. For instance, α-hydroxy this compound (α-HSA), a compound isolated from the fruit pulp of Eugenia jambolana and also chemically synthesized, has been shown to have antiproliferative effects on human head and neck cancer cell lines (SCC4).[5] This compound was found to upregulate the expression of apoptotic genes such as p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin.[5]
Signaling Pathway: Proposed Mechanism of α-HSA Induced Apoptosis
Caption: Proposed apoptotic pathway induced by α-hydroxy this compound in cancer cells.
Enzyme Inhibition
Succinic acid itself has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, specifically CYP3A4, 2D6, and 2C9.[6] This suggests that this compound analogs could also be designed as potential enzyme inhibitors. Furthermore, aryl succinic and maleic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, with some acting as reversible inhibitors and others as irreversible inhibitors.[7]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound analogs on major CYP450 isoforms using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system
-
Test compounds (this compound analogs)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of test compounds and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate HLMs with the test compound or control inhibitor in the incubation buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Other Biological Activities
Succinimide derivatives, which are structurally related to succinamic acids, have been reported to possess a wide array of pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities.[8]
Quantitative Data
A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. The following table summarizes key quantitative data for succinic acid's inhibitory activity against CYP450 enzymes. Further research is needed to generate similar comprehensive datasets for a wide range of this compound analogs.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| Succinic Acid | CYP3A4 | In vitro | 12.82[6] | 6.18[6] | Non-competitive, Time-dependent |
| Succinic Acid | CYP2D6 | In vitro | 14.53[6] | 7.40[6] | Competitive |
| Succinic Acid | CYP2C9 | In vitro | 19.60[6] | 9.48[6] | Competitive |
Experimental Workflows
The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Workflow: Drug Discovery and Development of this compound Analogs
Caption: A typical workflow for the discovery and development of novel this compound analogs.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities make them an attractive area for further research. Future efforts should focus on expanding the chemical diversity of this compound libraries, conducting comprehensive structure-activity relationship studies to identify key pharmacophores, and elucidating the detailed molecular mechanisms underlying their biological effects. The integration of computational modeling and high-throughput screening will be crucial in accelerating the discovery of novel this compound-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. medikamio.com [medikamio.com]
- 2. Succinic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 5. Effect of this compound Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Succinamic Acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinamic acid conjugation is a valuable technique in bioconjugation for modifying proteins. This process involves the formation of a stable amide bond between a this compound moiety and primary amines (typically the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein surface. This modification is utilized for various applications, including the attachment of drugs, imaging agents, and other functional molecules to proteins, as well as for altering the physicochemical properties of the protein itself, such as solubility and charge.[1]
There are two primary strategies for achieving this compound conjugation to proteins:
-
Protein Succinylation: This method involves the direct modification of the protein's primary amines with succinic anhydride. The reaction opens the anhydride ring, resulting in the formation of a this compound group on the protein.[2][3] This introduces a carboxyl group, which can then be used for subsequent conjugation reactions using carbodiimide chemistry.
-
Carbodiimide-Mediated Coupling of a this compound-Containing Molecule: This approach is used to conjugate a molecule that already possesses a this compound group to a protein. A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl group of the this compound, making it reactive towards the primary amines on the protein.[4][5][6]
This document provides detailed protocols for both methods, along with information on the quantitative analysis of the resulting conjugates.
Method 1: Protein Succinylation via Reaction with Succinic Anhydride
This protocol describes the modification of a protein to introduce this compound moieties.
Experimental Protocol
Materials:
-
Protein of interest
-
Succinic anhydride
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS before adjusting the pH with sodium bicarbonate.
-
-
Succinic Anhydride Solution Preparation:
-
Immediately before use, prepare a stock solution of succinic anhydride in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Succinylation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the succinic anhydride solution dropwise. A typical starting point is a 20- to 50-fold molar excess of succinic anhydride to the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Succinylated Protein:
-
Remove excess reagents and byproducts by purifying the succinylated protein using size-exclusion chromatography or dialysis against PBS.
-
Quantitative Data Summary
The extent of succinylation can be influenced by several factors, including the molar ratio of succinic anhydride to protein, protein concentration, pH, and reaction time.
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Anhydride:Protein) | 20:1 to 100:1 | Higher ratios lead to a higher degree of modification but may also increase the risk of protein precipitation. |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 8.3 - 9.0 | The primary amine nucleophile is more reactive at a slightly alkaline pH. |
| Reaction Time | 1 - 4 hours | Longer reaction times can increase the degree of modification. |
| Protein Recovery | > 80% | Dependent on the protein's stability and the purification method. |
Experimental Workflow
Caption: Workflow for the succinylation of proteins.
Method 2: EDC-Mediated Conjugation of a this compound to a Protein
This protocol details the conjugation of a molecule containing a this compound group to the primary amines of a protein using EDC and N-hydroxysuccinimide (NHS).
Experimental Protocol
Materials:
-
Protein of interest
-
This compound-containing molecule
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines.
-
-
Activation of this compound:
-
Dissolve the this compound-containing molecule in the activation buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the activated molecule to the protein can be varied to control the degree of labeling (a 10- to 20-fold molar excess is a good starting point).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Protein Conjugate:
-
Remove excess reagents and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis against PBS.
-
Quantitative Data Summary
The efficiency of EDC-mediated conjugation is dependent on several parameters that should be optimized for each specific system.
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (EDC:this compound) | 5:1 to 10:1 | A molar excess of EDC is required to drive the reaction. |
| Molar Ratio (NHS:EDC) | 1:1 to 2:1 | NHS stabilizes the active intermediate, improving conjugation efficiency.[4][6] |
| Molar Ratio (Activated Molecule:Protein) | 10:1 to 50:1 | This ratio will determine the degree of labeling. |
| Activation pH | 4.5 - 6.0 | Carboxyl group activation with EDC is most efficient at a slightly acidic pH.[7] |
| Conjugation pH | 7.2 - 8.0 | The reaction with primary amines is favored at a neutral to slightly alkaline pH. |
| Conjugation Efficiency | 10 - 40% | Highly dependent on the protein, the this compound molecule, and reaction conditions. |
| Protein Recovery | > 80% | Dependent on the protein's stability and the purification method. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EDC/NHS reaction mechanism for this compound conjugation.
Caption: Workflow for EDC-mediated this compound conjugation to proteins.
Characterization of this compound-Protein Conjugates
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein, the degree of labeling can be estimated.
-
Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) of the conjugated molecule.[8][9][10]
-
The concentration of the protein and the conjugated molecule can be calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of both at both wavelengths. A correction factor may be needed to account for the absorbance of the conjugated molecule at 280 nm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the direct determination of the number of conjugated molecules.
-
Intact Mass Analysis: The intact conjugate is analyzed by mass spectrometry. The resulting spectrum will show a distribution of peaks, each corresponding to a different number of conjugated molecules.
-
Peptide Mapping: The conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residues that have been modified.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 9. mt.com [mt.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 12. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
Application Notes and Protocols: Succinamic Acid as a Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinamic acid linkers are increasingly utilized in the design of advanced drug delivery systems. Formed through the reaction of an amine-containing molecule with succinic anhydride, this linker chemistry offers a versatile platform for conjugating therapeutic agents to a variety of carriers, including nanoparticles, polymers, and antibodies. The resulting amide bond is generally stable under physiological conditions, while the terminal carboxylic acid of the this compound provides a handle for further modification or can contribute to the pH-sensitive nature of the drug delivery system. This allows for controlled drug release in the acidic tumor microenvironment, enhancing therapeutic efficacy while minimizing off-target toxicity.
These application notes provide an overview of the use of this compound linkers in drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of this compound-based drug conjugates.
Key Applications
-
pH-Sensitive Drug Release: The carboxylic acid group of the this compound linker can be exploited to create pH-responsive drug delivery systems.[1][2] In the acidic environment of tumors (pH ~6.5) or endosomes/lysosomes (pH ~5.0-6.0), the protonation of the carboxylate can trigger conformational changes in the carrier or cleavage of an adjacent acid-labile bond, leading to targeted drug release.[3][4]
-
Antibody-Drug Conjugates (ADCs): this compound derivatives are relevant to the stability of ADCs. When maleimide chemistry is used to conjugate a drug to a cysteine residue on an antibody, the resulting succinimide ring can undergo hydrolysis to form a stable this compound, preventing the premature release of the drug via a retro-Michael reaction.
-
Targeted Drug Delivery: this compound linkers can be incorporated into drug delivery systems that feature targeting ligands such as folic acid.[5][6][7] Folic acid receptors are overexpressed on the surface of many cancer cells, enabling receptor-mediated endocytosis of the drug conjugate.[6]
-
Dendrimer-Based Drug Delivery: The surface of dendrimers can be functionalized with this compound to provide attachment points for multiple drug molecules, leading to a high drug payload.[8][9][10]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-Linked Drug Conjugates
| Drug | Carrier/Targeting Moiety | Cell Line | IC50 (µM) of Conjugate | IC50 (µM) of Free Drug | Reference |
| Doxorubicin | PGLSA Dendrimer | HT-29 (colorectal) | Varies with dendrimer generation and surface group | ~0.1 | [8] |
| Doxorubicin | PGLSA Dendrimer | MCF-7 (breast) | Varies with dendrimer generation and surface group | ~0.2 | [8] |
| Doxorubicin | PGLSA Dendrimer | NCI-H460 (lung) | Varies with dendrimer generation and surface group | ~0.05 | [8] |
| Doxorubicin | PGLSA Dendrimer | SF-268 (astrocytoma) | Varies with dendrimer generation and surface group | ~0.15 | [8] |
| AZT | Folic Acid-PEG | A2780/AD (ovarian, FR+) | ~25 | >100 | [5] |
PGLSA: Poly(glycerol succinic acid) AZT: 3′-azido-3′-deoxythymidine FR+: Folate Receptor Positive
Table 2: pH-Dependent Drug Release from this compound-Linked Systems
| Drug | Carrier System | pH | Cumulative Release (%) | Time (h) | Reference |
| Doxorubicin | Conjugated Polymer (PFE-DOX-2) | 7.4 | 32 | 48 | [3] |
| Doxorubicin | Conjugated Polymer (PFE-DOX-2) | 5.5 | 66 | 48 | [3] |
| Doxorubicin | PPC-Hyd-DOX-DA NPs | 7.4 | <10 | 24 | [4] |
| Doxorubicin | PPC-Hyd-DOX-DA NPs | 6.8 | ~40 | 24 | [4] |
| Doxorubicin | PPC-Hyd-DOX-DA NPs | 5.0 | ~90 | 24 | [4] |
PPC-Hyd-DOX-DA NPs: pH-responsive nanoparticles
Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-2'-O-Succinamic Acid
This protocol describes the synthesis of a paclitaxel derivative with a this compound linker attached at the 2'-hydroxyl position, a common site for modification.
Materials:
-
Paclitaxel
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve paclitaxel (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield paclitaxel-2'-O-succinamic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of Doxorubicin to a Succinic Anhydride-Functionalized Carrier
This protocol outlines the general procedure for conjugating doxorubicin (DOX) to a carrier that has been pre-functionalized with succinic anhydride groups.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Succinic anhydride-functionalized carrier (e.g., nanoparticles, polymer)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis membrane (appropriate MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the succinic anhydride-functionalized carrier in anhydrous DMSO.
-
In a separate vial, dissolve DOX·HCl in anhydrous DMSO and add TEA or DIPEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the DOX solution dropwise to the carrier dispersion with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours in the dark.
-
To remove unreacted DOX and other small molecules, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the absorbance or fluorescence of DOX at its characteristic wavelength.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the pH-dependent release of a drug from a this compound-linked delivery system.
Materials:
-
Drug-conjugated nanoparticles/carrier
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate buffer at desired acidic pH values (e.g., 6.5, 5.5)
-
Dialysis tubing or centrifugal filter units
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the drug-conjugated carrier in a specific volume of release buffer (e.g., PBS pH 7.4).
-
Transfer the dispersion into a dialysis bag and place it in a larger volume of the same buffer. For nanoparticle formulations, centrifugal filter units can also be used.
-
Repeat step 1 and 2 for each acidic pH to be tested.
-
Incubate all samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag/from the filtrate and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug release at each time point for each pH condition.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-carrier conjugate against a cancer cell line.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Free drug (for comparison)
-
Drug-conjugated carrier
-
Blank carrier (control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-conjugated carrier, and blank carrier in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds to the wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for the free drug and the drug conjugate.
Visualizations
Caption: Experimental workflow for developing a this compound-linked drug delivery system.
Caption: Mechanism of pH-responsive drug release from a this compound-linked nanocarrier.
References
- 1. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pH-Responsive Drug Delivery System Based on Conjugated Polymer for Effective Synergistic Chemo-/Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. kosheeka.com [kosheeka.com]
Application Notes and Protocols: Succinamic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinamic acid and its derivatives are versatile reagents in solid-phase peptide synthesis (SPPS), offering functionalities for capping, peptide modification, and the creation of specialized linkers. The introduction of a succinyl group can alter the charge and properties of a peptide, making it a valuable tool in drug development and proteomics research. These application notes provide detailed protocols for the use of succinic anhydride in SPPS for capping and side-chain modification, as well as a guide for the application of this compound-based linkers.
Application 1: Succinic Anhydride as a Capping Agent in Fmoc-SPPS
Objective: To permanently block unreacted N-terminal amino groups on the growing peptide chain to prevent the formation of deletion sequences. This is particularly useful after a difficult coupling reaction where a significant portion of the amino groups may remain unreacted.
Principle: Succinic anhydride reacts with the free primary amino group on the peptide-resin to form a stable this compound, effectively terminating further chain elongation at that site. The resulting capped peptides are easily separated from the target peptide during purification due to their shorter length.
Experimental Protocol: On-Resin Capping with Succinic Anhydride
-
Resin Preparation: Following the coupling of an amino acid, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove excess reagents.
-
Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test to confirm the presence of unreacted primary amines. A positive result (blue beads) indicates incomplete coupling and the need for capping.
-
Capping Solution Preparation: Prepare a fresh 0.5 M solution of succinic anhydride and a 0.5 M solution of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.
-
Capping Reaction:
-
Swell the peptide-resin in DMF.
-
Add the succinic anhydride solution (5-10 equivalents relative to the initial resin loading) to the reaction vessel.
-
Add the DIPEA or pyridine solution (5-10 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing: Filter the resin and wash thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the capping reaction. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated. If the test is positive, the capping step can be repeated.
Workflow for Succinic Anhydride Capping
Caption: Workflow for capping unreacted amines with succinic anhydride.
Application 2: Succinylation of Lysine Side Chains
Objective: To introduce a succinyl group onto the ε-amino group of a lysine residue within a peptide sequence. This modification changes the charge of the lysine side chain from positive to negative at physiological pH and can be used to modulate peptide structure, function, and enzymatic stability.[1]
Principle: The ε-amino group of a lysine residue, once deprotected, can react with succinic anhydride to form a stable amide bond, resulting in a succinylated lysine. This modification is performed on the solid support after the peptide chain has been assembled and while other side chains remain protected. An orthogonal protecting group, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), is typically used for the lysine side chain to allow for its selective deprotection.
Experimental Protocol: On-Resin Succinylation of a Lysine Side Chain
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc/tBu chemistry. Incorporate the lysine residue with an orthogonally protected side chain (e.g., Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH).
-
Selective Deprotection of Lysine Side Chain:
-
Wash the fully assembled peptide-resin with DMF (3 x 1 min).
-
Prepare a 2% solution of hydrazine in DMF.
-
Treat the resin with the hydrazine solution for 3-5 minutes at room temperature. Repeat this step once more.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.
-
-
Succinylation Reaction:
-
Prepare a 0.5 M solution of succinic anhydride and a 0.5 M solution of DIPEA in DMF.
-
Add the succinic anhydride solution (10 equivalents relative to the resin loading) to the resin.
-
Add the DIPEA solution (10 equivalents) to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Filter the resin and wash with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Purify the succinylated peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Orthogonal Protection Strategy for Lysine Succinylation
Caption: Workflow for on-resin succinylation of a lysine side chain.
Application 3: this compound as a Linker for SPPS
Objective: To utilize a this compound-based linker to attach the first amino acid to the solid support. This type of linker can be designed to be cleavable under specific conditions, allowing for the synthesis of peptides with a C-terminal carboxylic acid or for the generation of protected peptide fragments.
Principle: A this compound linker is typically synthesized by reacting an amino-functionalized resin with succinic anhydride. The resulting carboxylic acid on the resin can then be activated to couple with the first amino acid. The stability of the ester bond formed between the amino acid and the linker will determine the cleavage conditions. For example, a linker attached to the resin via an amide bond and to the peptide via an ester bond can be cleaved under basic conditions if a β-elimination-susceptible moiety is incorporated.
General Protocol for SPPS using a this compound Linker
-
Linker Synthesis on Resin:
-
Start with an amino-functionalized resin (e.g., aminomethyl polystyrene).
-
Swell the resin in DMF.
-
Treat the resin with a solution of succinic anhydride (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Loading of the First Amino Acid:
-
Swell the succinylated resin in DMF.
-
Activate the carboxylic acid on the resin using a suitable coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA).
-
Add the first Fmoc-protected amino acid (2-4 equivalents) and allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Cap any unreacted carboxylic acid groups on the resin using a suitable capping agent.
-
-
Peptide Elongation:
-
Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the desired peptide sequence.
-
-
Cleavage:
-
The cleavage conditions will depend on the specific structure of the this compound linker.
-
For a simple this compound linker, cleavage under moderately basic conditions (e.g., with a solution of ammonia or an amine in an organic solvent) can be employed to release the peptide C-terminal amide.
-
Alternatively, if the linker is designed with an acid-labile moiety, cleavage can be achieved with a TFA cocktail to yield a peptide with a C-terminal carboxylic acid.
-
-
Purification and Analysis: Purify the cleaved peptide by HPLC and confirm its identity by mass spectrometry.
Logical Relationship of a this compound Linker Strategy
Caption: Logical steps for using a this compound-based linker in SPPS.
Quantitative Data Summary
| Application | Parameter | Typical Value/Range | Analytical Method |
| Capping | Capping Efficiency | > 99% | Kaiser Test, Mass Spectrometry (of cleaved peptide mixture) |
| Reagent Excess | 5-10 equivalents | - | |
| Lysine Succinylation | Succinylation Yield | > 95% | Mass Spectrometry, Amino Acid Analysis |
| Reagent Excess | 10 equivalents | - | |
| Linker Loading | First Amino Acid Loading | 0.2 - 1.0 mmol/g | UV-Vis Spectroscopy (Fmoc cleavage), Gravimetric analysis |
| Peptide Cleavage Yield | 70-95% (linker dependent) | HPLC, Gravimetric analysis |
Quantitative Analysis of Succinylation
Mass spectrometry is the primary tool for the quantitative analysis of peptide succinylation.
-
High-Resolution Mass Spectrometry (LC-MS/MS): This technique can accurately identify the mass shift of +100.0186 Da corresponding to the addition of a succinyl group to a lysine residue.[2] Fragmentation analysis (MS/MS) can pinpoint the exact location of the modification within the peptide sequence.
-
Stable Isotope Labeling: For quantitative studies, stable isotope-labeled succinic anhydride (e.g., d4-succinic anhydride) can be used. By comparing the peak intensities of the light (unlabeled) and heavy (labeled) succinylated peptides, the degree of succinylation can be accurately quantified.
-
Data Analysis Software: Software such as MaxQuant and Mascot are used to search the experimental mass spectrometry data against protein sequence databases to identify succinylated peptides and their modification sites.
Conclusion
This compound chemistry provides a valuable set of tools for solid-phase peptide synthesis. The use of succinic anhydride for capping ensures high-purity peptides by terminating failed sequences. On-resin succinylation of lysine residues allows for the introduction of post-translational modifications that can significantly impact peptide properties. Furthermore, this compound-based linkers offer alternative strategies for peptide synthesis and the generation of peptide derivatives. The protocols and data presented here provide a comprehensive guide for researchers to effectively implement these techniques in their work.
References
Application of Succinamic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of succinamic acid and its derivatives in polymer chemistry. This compound, with its bifunctional nature combining a carboxylic acid and an amide group, serves as a versatile building block for the synthesis of a variety of functional polymers. Its applications span from biodegradable plastics and hydrogels to advanced drug delivery systems.
Synthesis of Biodegradable Polyesters: Poly(butylene succinate) (PBS)
Succinic acid, the parent compound of this compound, is a key monomer in the production of biodegradable polyesters like poly(butylene succinate) (PBS). PBS is a promising environmentally friendly alternative to conventional plastics due to its excellent processability and mechanical properties.[1]
Application Note:
PBS is synthesized via a two-step melt polycondensation reaction involving esterification and polycondensation of succinic acid and 1,4-butanediol.[2][3] This method is scalable and compatible with industrial polymer processing techniques.[1] The resulting polymer exhibits thermal and mechanical properties comparable to polyolefins.[1]
Experimental Protocol: Synthesis of Poly(butylene succinate) by Melt Polycondensation
Materials:
-
Succinic acid (SA)
-
1,4-butanediol (BDO)
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Esterification:
-
Charge the reaction vessel with succinic acid and 1,4-butanediol in a desired molar ratio (e.g., 1:1.1).
-
Add the TBT catalyst (e.g., 50-100 ppm by weight of SA).
-
Under a slow stream of nitrogen, heat the mixture to 180-200°C with continuous stirring.
-
Water will be produced as a byproduct and should be continuously removed by distillation.
-
The esterification step is typically continued for 2-4 hours until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually reduce the pressure to below 1 Torr to facilitate the removal of excess 1,4-butanediol and promote the growth of polymer chains.
-
Continue the reaction for 3-5 hours, monitoring the viscosity of the molten polymer.
-
Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen gas to break the vacuum.
-
The molten PBS is then extruded and pelletized.
-
Characterization: The synthesized PBS can be characterized by Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties (glass transition temperature, melting temperature), and tensile testing for mechanical properties.
Quantitative Data: Thermal and Mechanical Properties of PBS
| Property | Value | Reference |
| Melting Temperature (Tm) | 112-115°C | [4] |
| Glass Transition Temperature (Tg) | -34°C | [4] |
| Tensile Strength | 31-35 MPa | [4] |
| Elongation at Break | 275-530% | [4] |
Synthesis of Polyamides from Succinic Acid
Succinic acid can be used to synthesize polyamides, although challenges such as the tendency for intra-cyclization at high temperatures need to be addressed.[5] Direct solid-state polymerization (DSSP) is an effective method to produce high molecular weight polyamides from succinic acid by preventing this side reaction.[5]
Application Note:
The DSSP method involves the polymerization of a nylon salt composed of a diamine and succinic acid at a temperature below the melting point of the salt. This lower reaction temperature and the crystalline state of the salt restrict the mobility of the monomers, thus inhibiting the formation of cyclic succinimide.[5]
Experimental Protocol: Direct Solid-State Polymerization (DSSP) of a Succinic Acid-Based Polyamide
Materials:
-
Succinic acid
-
1,5-diaminopentane
-
Terephthalic acid (for copolyamide)
-
Ethanol
-
Nitrogen gas supply
-
Solid-state polymerization reactor.
Procedure:
-
Nylon Salt Preparation:
-
Dissolve equimolar amounts of succinic acid (and terephthalic acid for copolyamide) and 1,5-diaminopentane in ethanol.
-
The nylon salt will precipitate out of the solution.
-
Filter, wash with ethanol, and dry the salt under vacuum.
-
-
Solid-State Polymerization:
-
Place the dried nylon salt in the solid-state polymerization reactor.
-
Heat the reactor to a temperature below the melting point of the salt (e.g., 180-200°C) under a continuous flow of inert gas like nitrogen.
-
Maintain the temperature for a specified period (e.g., 2-4 hours) to allow for the polycondensation reaction to occur in the solid state.
-
The water vapor generated during the reaction is removed by the nitrogen stream.
-
After the desired reaction time, cool the reactor to room temperature to obtain the solid polyamide.
-
Logical Relationship: DSSP for High Molecular Weight Polyamide Synthesis
This compound in Hydrogel Formation
This compound and its anhydride derivative are effective crosslinking agents for natural polymers like chitosan to form hydrogels for biomedical applications, such as wound dressings.[6] The crosslinking can occur through the formation of amide linkages between the carboxyl groups of succinic acid and the amine groups of chitosan.
Application Note:
Chitosan-succinic acid hydrogels can be prepared by a simple mixing process. The resulting hydrogels are biocompatible and can exhibit pH-responsive swelling behavior, making them suitable for controlled drug release applications.
Experimental Protocol: Preparation of Chitosan/Succinamic Acid Hydrogel
Materials:
-
Chitosan
-
Succinic anhydride
-
Acetic acid solution (1%)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1N)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in 1% acetic acid solution to a desired concentration (e.g., 2% w/v) with stirring until a homogenous solution is obtained.
-
-
Succinylation of Chitosan:
-
Add a calculated amount of succinic anhydride to the chitosan solution under stirring.
-
Adjust the pH of the mixture to 7-8 with 1N NaOH to facilitate the reaction between the amine groups of chitosan and the anhydride.
-
Continue stirring at room temperature for 24 hours.
-
-
Hydrogel Formation and Purification:
-
The mixture will form a hydrogel.
-
Purify the hydrogel by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
The purified hydrogel can be freeze-dried for storage and characterization.
-
Quantitative Data: Crosslinking and Mechanical Properties of Chitosan Scaffolds
| Crosslinking Agent (0.2% w/v) | Degree of Crosslinking (%) | Tensile Strength (MPa) |
| Succinic Acid | 60-65% | Increased with concentration up to 0.2% |
| Glutaraldehyde | 88-93% | - |
| Data adapted from |
Application in Drug Delivery Systems
Polymers derived from this compound and its precursors are extensively explored for drug delivery applications. The presence of amide and carboxylic acid groups allows for the creation of stimuli-responsive systems, particularly pH-sensitive carriers.
Application Note: pH-Responsive Drug Release
The amide bond in a this compound moiety within a polymer-drug conjugate can be designed to be stable at physiological pH (7.4) but hydrolyze under the acidic conditions found in tumor microenvironments or within endosomes/lysosomes (pH 5.0-6.5). This pH-triggered cleavage of the linker releases the conjugated drug specifically at the target site, enhancing therapeutic efficacy and reducing systemic toxicity.
Signaling Pathway: pH-Responsive Drug Release from a this compound-Containing Polymer
Application Note: Enzyme-Triggered Drug Release
The amide bond of a this compound linker can also be designed to be a substrate for specific enzymes that are overexpressed in diseased tissues, such as certain proteases in tumors. This allows for highly specific drug release at the target site.
Signaling Pathway: Enzyme-Triggered Drug Release
Succinic Acid as a Curing Agent for Epoxy Vitrimers
Succinic acid can act as a bio-based curing agent for epoxy resins, leading to the formation of high-performance vitrimers. Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics, offering reprocessability and recyclability.
Application Note:
The reaction between the carboxylic acid groups of succinic acid and the epoxy groups of a diepoxy oligomer, in the presence of a suitable catalyst, forms a crosslinked network with dynamic ester bonds. These dynamic bonds allow the network to be rearranged at elevated temperatures, enabling reprocessing.
Experimental Protocol: Preparation of DGEBA-SA Vitrimers
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA)
-
Succinic acid (SA)
-
Zinc acetylacetonate (Zn(acac)₂) catalyst
-
Curing mold
Procedure:
-
Mixing:
-
Melt DGEBA at an elevated temperature (e.g., 120°C).
-
Add succinic acid in a specific molar ratio of epoxy groups to carboxylic acid groups (e.g., 1:1, 1:0.75, 1:0.5, or 1:0.25).
-
Add the Zn(acac)₂ catalyst (e.g., 1-5 mol% with respect to succinic acid).
-
Stir the mixture until a homogeneous solution is obtained.
-
-
Curing:
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the mixture in an oven at 160°C for 2 hours, followed by post-curing at 170°C for 1 hour and 180°C for 1 hour.
-
Cool the cured vitrimer to room temperature.
-
Quantitative Data: Thermal and Mechanical Properties of DGEBA-SA Vitrimers
| DGEBA:SA Molar Ratio (epoxy:COOH) | Catalyst | Tg (°C) | Tensile Strength (MPa) |
| 1:1 | Zn(acac)₂ | >100 | >60 |
| 1:0.75 | Zn(acac)₂ | >100 | >60 |
| 1:0.5 | Zn(acac)₂ | >100 | >60 |
| 1:0.25 | Zn(acac)₂ | >100 | >60 |
| Data adapted from |
This document provides a comprehensive overview of the diverse applications of this compound and its parent compound, succinic acid, in polymer chemistry. The detailed protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.joam.inoe.ro [old.joam.inoe.ro]
Application Note: Quantification of Succinamic Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
Succinamic acid, the monoamide of succinic acid, is a molecule of interest in various fields, including biochemistry and pharmaceutical development, often studied in the context of enzymatic reactions involving succinimide.[1] Accurate and reliable quantification of this compound is crucial for understanding its role in these processes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Principle of the Method
This method utilizes a reversed-phase C18 column to separate this compound from other components in a sample mixture. The mobile phase consists of a methanol and phosphate buffer solution, which allows for the efficient separation of the analyte. Detection is achieved by monitoring the UV absorbance at 210 nm, where this compound exhibits a chromophoric response.[1] Quantification is based on the peak area of the analyte compared to a standard calibration curve.
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | Symmetry® C18 |
| Mobile Phase | Methanol : 10 mmol/L Phosphoric Buffer (pH 6.5) (5:95, v/v) |
| Flow Rate | 1.0 mL/min (Typical for similar analyses, specific value not provided in abstract) |
| Injection Volume | 10 µL (Typical for similar analyses, specific value not provided in abstract) |
| Detection | UV at 210 nm |
| Run Time | Dependent on system and sample matrix, to be optimized |
Note: Some typical values are provided as the source abstract did not detail all operational parameters. These should be optimized during method development.
Experimental Protocols
1. Preparation of Mobile Phase (1 L)
-
10 mmol/L Phosphoric Buffer (pH 6.5):
-
Dissolve 1.38 g of sodium phosphate monobasic in 900 mL of HPLC-grade water.
-
Adjust the pH to 6.5 by adding a solution of sodium hydroxide or phosphoric acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Combine 50 mL of HPLC-grade methanol with 950 mL of the prepared 10 mmol/L phosphoric buffer (pH 6.5).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
-
3. Sample Preparation
-
The sample preparation will be matrix-dependent. For aqueous samples, such as those from an enzymatic reaction, the following general steps can be applied:
-
If necessary, stop the enzymatic reaction using a suitable quenching agent (e.g., acid or organic solvent).
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
If the concentration of this compound is expected to be high, dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared samples.
-
Monitor the chromatograms at 210 nm. The peak corresponding to this compound should be identified based on its retention time compared to the standards.
5. Data Analysis
-
Integrate the peak area of the this compound peak in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for Evaluating Succinamic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, particularly for metals like steel in acidic or saline environments. Succinamic acid, a mono-amide derivative of succinic acid, is a promising "green" corrosion inhibitor. Its molecular structure, featuring both a carboxylic acid group and an amide group, contains heteroatoms (Oxygen and Nitrogen) with lone pair electrons, which facilitate adsorption onto metal surfaces. This document provides detailed experimental protocols for evaluating the efficacy of this compound and its derivatives as corrosion inhibitors. While direct literature on unsubstituted this compound is limited, the protocols and data presented are based on extensive studies of the closely related succinic acid and its N-alkylated amide derivatives, which are expected to exhibit analogous inhibition mechanisms.[1][2]
Key Experimental Protocols
Evaluating a potential corrosion inhibitor requires a multi-faceted approach, combining gravimetric and electrochemical techniques to understand its efficiency and mechanism.
Weight Loss (Gravimetric) Method
This is a fundamental, non-electrochemical method to determine the average corrosion rate over a period of time.[3][4]
Objective: To determine the inhibition efficiency (IE%) of this compound by measuring the mass loss of metal coupons.
Materials and Equipment:
-
Metal coupons (e.g., low carbon steel) of known dimensions
-
Inhibitor solutions of varying concentrations
-
Analytical balance (±0.1 mg precision)
-
Drying oven
-
Polishing papers (e.g., 240 to 600 grit)[7]
-
Acetone, distilled water
-
Glass beakers and nylon cord[8]
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper to achieve a smooth, mirror-like finish.[8]
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly in an oven at 105°C for 24 hours or until a constant weight is achieved.[8]
-
Weigh each coupon accurately using an analytical balance and record this initial weight (W₀).[8]
-
Immersion: Prepare the corrosive solutions with and without various concentrations of this compound (e.g., 10 ppm to 250 ppm).[5][6]
-
Completely immerse one coupon in each solution, suspending it with a nylon cord to ensure all surfaces are exposed. Prepare a "blank" test with no inhibitor.[8]
-
Maintain the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C) for a predetermined immersion period (e.g., 2 to 24 hours).[5]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons.
-
Remove corrosion products by washing with a cleaning solution (e.g., 12% HCl), scrubbing gently with a soft brush, rinsing with distilled water and acetone, and drying completely.[8]
-
Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W₁).[8]
Calculations:
-
Corrosion Rate (CR): CR (g/m²·h) = (W₀ - W₁) / (A * t) where t is the immersion time in hours.[8]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
Electrochemical Methods
Electrochemical tests provide rapid results and offer insights into the corrosion mechanism (e.g., anodic, cathodic, or mixed inhibition).[9] A standard three-electrode electrochemical cell is used for these measurements.[10]
General Setup:
-
Working Electrode (WE): The metal sample (e.g., carbon steel) to be tested.
-
Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[10][11]
-
Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.[10][12]
-
Electrolyte: The corrosive solution, with and without the inhibitor.
-
Potentiostat/Galvanostat: The instrument used to control the potential and measure the current.[12]
Protocol:
-
Prepare the working electrode by polishing and cleaning as described in the weight loss method.
-
Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode surface.[13]
-
Immerse the electrodes in the test solution and allow the system to stabilize for approximately 15-30 minutes until a steady open-circuit potential (OCP) is reached.[9][14]
This technique measures the current response to a controlled sweep of the electrode potential.[15]
Protocol:
-
After OCP stabilization, apply a potential scan starting from approximately -250 mV below the OCP to +250 mV above the OCP.[15]
-
Use a slow scan rate, typically 0.16 to 1.0 mV/s, to allow the system to remain in a quasi-steady state.[7]
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).[6]
-
Calculate the inhibition efficiency using the corrosion current densities: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode-electrolyte interface.[12][16]
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) to the system at the OCP.[9][11]
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[11][12]
-
Plot the resulting data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) formats.
-
Data Analysis: The Nyquist plot for a simple corrosion system often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[9]
-
Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 A larger R_ct value indicates better corrosion protection.[11]
Surface Analysis - Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal coupons before and after corrosion, providing direct evidence of the protective film formation.[6]
Protocol:
-
After the immersion test (from the weight loss experiment), carefully rinse the coupon inhibited with this compound with distilled water and dry it without removing the protective film.
-
Prepare a control coupon that was immersed in the blank solution.
-
Mount the samples on an SEM stub.
-
Coat the samples with a thin conductive layer (e.g., gold) if necessary.
-
Acquire images of the surface at various magnifications. A smooth, less damaged surface in the presence of the inhibitor compared to the pitted, corroded surface of the blank confirms the formation of a protective layer.[1]
Data Presentation
The following tables summarize representative quantitative data for succinic acid (SA) and its derivatives, which serve as a proxy for this compound's expected performance.
Table 1: Inhibition Efficiency of Succinic Acid from Weight Loss Method
| Metal | Corrosive Medium | Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|---|
| Low Carbon Steel | 1M HCl | Succinic Acid | 10 | 20 | 87.05 | [5] |
| Low Carbon Steel | 1M HCl | Succinic Acid | 10 | 60 | 96.29 | [5] |
| Transmission Steel | 1M HCl | Succinic Acid | ~11.8 (10⁻⁴ M) | 60 | ~97 | [17][18] |
| Carbon Steel | Sea Water | SA + 50ppm Zn²⁺ | 250 | Ambient | 93 | [6] |
| Mild Steel | H₂SO₄ (pH 2) | Succinic Acid | - | Ambient | ~80 |[19] |
Table 2: Electrochemical Parameters for Succinic Acid
| Metal | Corrosive Medium | Inhibitor System | i_corr (A/cm²) | R_ct (Ω·cm²) | E_corr (mV vs SCE) | IE% | Reference |
|---|---|---|---|---|---|---|---|
| Carbon Steel | Sea Water | Blank | 3.80 x 10⁻⁴ | - | -718 | - | [6] |
| Carbon Steel | Sea Water | 250ppm SA + 50ppm Zn²⁺ | 3.62 x 10⁻⁴ | - | -732 | - |[6] |
(Note: Electrochemical data for succinic acid alone is sparse in the reviewed literature; synergistic systems are more commonly reported.)
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. anticorr.org.tw [anticorr.org.tw]
- 2. [PDF] Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives | Semantic Scholar [semanticscholar.org]
- 3. tcreng.com [tcreng.com]
- 4. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 5. iiste.org [iiste.org]
- 6. isca.me [isca.me]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Potentiodynamic Corrosion Testing [jove.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. nrc.gov [nrc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 16. ijcsi.pro [ijcsi.pro]
- 17. Chemical Inhibition for Steel Corrosion in Succinic acid at Different Temperature - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Succinamic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinamic acid, and its derivatives, are emerging as compounds of interest in various biomedical research fields. Preliminary studies suggest that these compounds may exhibit cytotoxic and antiproliferative effects, particularly against cancer cell lines, by inducing apoptosis.[1][2][3][4] Assessing the cytotoxic potential of this compound is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for a panel of common cell-based assays to evaluate the cytotoxicity of this compound. The assays described herein measure various cellular parameters, including metabolic activity, membrane integrity, and markers of apoptosis.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide a robust toolkit for researchers:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][6]
-
LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7][8]
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.[9][10][11]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.[12][13][14]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: this compound Cytotoxicity Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Concentration of this compound (µM) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | |||
| 25 | |||
| 50 | |||
| 100 |
Table 4: Caspase-3/7 Activity
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15][16]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][16]
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls:
-
Vehicle Control: Untreated cells.
-
Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the assay endpoint.[17]
-
Medium Background Control: Wells with medium but no cells.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
Add 50 µL of stop solution (if required by the kit).[17]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[9][11] Annexin V, a calcium-dependent protein, has a high affinity for PS.[11][18] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[12][13] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[13]
Materials:
-
96-well opaque-walled plates (for luminescence)
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with serial dilutions of this compound and incubate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
Potential Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effect of this compound Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. stemcell.com [stemcell.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Models of Succinamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinamic acid derivatives are a class of compounds that have garnered interest in oncological research due to their potential as anti-cancer agents. In vitro studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] Notably, the derivative α-hydroxy this compound (α-HSA) has been shown to upregulate pro-apoptotic genes such as p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin in head and neck cancer cells.[1][2] The proposed mechanism of action for some this compound derivatives may also involve the modulation of the succinate receptor 1 (SUCNR1) signaling pathway, which is implicated in tumor growth and metastasis. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound derivatives in preclinical cancer models.
Signaling Pathways of Interest
SUCNR1 Signaling Pathway
Extracellular succinate can activate the G protein-coupled receptor SUCNR1, initiating a signaling cascade that can promote cancer cell migration and survival. Understanding this pathway is crucial for elucidating the mechanism of action of this compound derivatives that may act as modulators of this receptor.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of succinamic acid. It includes procedures for sample preparation, data acquisition for ¹H and ¹³C NMR, and an overview of 2D NMR techniques. Quantitative data, including estimated chemical shifts, are presented in tabular format for easy reference.
Introduction
This compound, the monoamide of succinic acid, is a small organic molecule relevant in various chemical and biological contexts. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and purity of such compounds. This document offers a comprehensive guide for obtaining and interpreting NMR data for this compound.
Quantitative NMR Data
Due to the limited availability of public experimental NMR data for this compound, the following chemical shifts are estimated based on the known values for succinic acid and the substituent effects of the amide group. These values should be considered as a reference guide for spectral assignment.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Estimated Chemical Shift (δ) in D₂O (ppm) | Estimated Chemical Shift (δ) in DMSO-d₆ (ppm) |
| -CH₂-C(=O)OH | Triplet | ~2.6 | ~2.5 |
| -CH₂-C(=O)NH₂ | Triplet | ~2.4 | ~2.3 |
| -COOH | Singlet (broad) | Solvent dependent | ~12.0 |
| -NH₂ | Singlet (broad) | Solvent dependent | ~7.3 and ~6.8 |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ) in D₂O (ppm) | Estimated Chemical Shift (δ) in DMSO-d₆ (ppm) |
| -C (=O)OH | ~178 | ~174 |
| -C (=O)NH₂ | ~175 | ~172 |
| -C H₂-C(=O)OH | ~32 | ~31 |
| -C H₂-C(=O)NH₂ | ~30 | ~29 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may need to be optimized.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar molecules like this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard can be added. Common standards include DSS for D₂O and TMS for DMSO-d₆.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment.
-
Set appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Acquire the data.
-
-
¹³C NMR Acquisition:
-
Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set a wider spectral width appropriate for ¹³C NMR.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay will be required compared to ¹H NMR.
-
Acquire the data.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the chemical shift scale to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)
For unambiguous assignment of proton and carbon signals, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. For this compound, it would show a cross-peak between the two methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond couplings). This is crucial for assigning the carbon signals based on the already assigned proton signals.
The setup for these experiments involves loading the specific 2D pulse programs and optimizing the acquisition and processing parameters according to the instrument's software.
Visualizations
The following diagrams illustrate the logical workflow and signaling pathways involved in the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis of this compound.
Caption: Key NMR Correlations in this compound.
Application Notes and Protocols for Succinamic Acid-Functionalized Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinic acid and its derivatives are widely utilized for the surface functionalization of nanoparticles, imparting desirable properties such as improved stability, biocompatibility, and reactive handles for further conjugation. The terminal carboxylic acid group of succinamic acid provides a negative surface charge, enhancing colloidal stability and offering a versatile point of attachment for drugs, targeting ligands, and imaging agents. This document provides detailed protocols for the synthesis and characterization of this compound-functionalized nanoparticles, along with their applications, particularly in the realm of drug delivery.
Data Presentation: Physicochemical Properties
The functionalization of nanoparticles with this compound significantly alters their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of various this compound-functionalized nanoparticles.
| Nanoparticle Core | Functionalizing Agent | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Starch | Octenyl Succinic Anhydride (OSA) | 132 | - | - | [1] |
| OSA-Starch (DS 0.024) | Octenyl Succinic Anhydride (OSA) | 295 | - | - | [1] |
| OSA-Starch (DS 0.036) | Octenyl Succinic Anhydride (OSA) | 493 | - | - | [1] |
| Silver (Ag) | Succinic Acid | 121.2 | 0.381 | -15 ± 2 | [2] |
| Gold (Au) | Mercaptosuccinic Acid (MSA) | 19.9 ± 7.1 | - | -27.9 | [2] |
| Mesoporous Silica | Succinic Anhydride | - | - | -18.00 | [3] |
Table 1: Size and Surface Charge of this compound-Functionalized Nanoparticles. The table illustrates the change in particle size and zeta potential upon functionalization. DS refers to the degree of substitution.
| Nanoparticle System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | pH for Release | Cumulative Release (%) | Time (h) | Reference |
| Mesoporous Silica-PLH-TAM | Doxorubicin | - | - | 5.0 | ~9 | 72 | [2] |
| Mesoporous Silica-PLH-TAM | Doxorubicin | - | - | 7.4 | ~5 | 72 | [2] |
| Mesoporous Silica-PLH | Doxorubicin | - | - | 5.0 | ~23 | 72 | [2] |
| Mesoporous Silica-PLH | Doxorubicin | - | - | 7.4 | ~18 | 72 | [2] |
| Chitosan-functionalized MSNs | Doxorubicin | 32.49 ± 1.57 | 96.25 ± 3.12 | Acidic | - | - | [4][5] |
| Bacterial Cellulose | Doxorubicin | 52.3 | 93.4 | - | - | - | [4][5] |
Table 2: Drug Loading and Release Characteristics of this compound-Functionalized Nanoparticles. This table provides examples of drug loading and pH-responsive release from different nanoparticle formulations.
Experimental Protocols
Protocol 1: Synthesis of Mercaptosuccinic Acid (MSA)-Capped Gold Nanoparticles (AuNPs)
This protocol describes a one-step synthesis of gold nanoparticles where MSA acts as both the reducing and capping agent.[2][6]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (0.01%)
-
Mercaptosuccinic acid (MSA) solution (1 mM)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Magnetic stirrer with heating plate
-
Glassware
Procedure:
-
Heat 100 mL of 0.01% HAuCl₄ solution to boiling while stirring with a magnetic stirrer.
-
In a separate container, neutralize the 1 mM MSA solution with NaOH in a 1:2 stoichiometric ratio.
-
Once the HAuCl₄ solution is boiling, add 12.5 mL of the neutralized 1 mM MSA solution to the reaction mixture.
-
Continue to stir the reaction mixture for 15 minutes. The color of the solution will change, indicating the formation of AuNPs.
-
Remove the solution from heat and allow it to cool to room temperature with continuous stirring.
-
The resulting MSA-capped AuNPs are now ready for characterization and use.
Protocol 2: Functionalization of Amine-Modified Nanoparticles with Succinic Anhydride
This protocol details the reaction of succinic anhydride with amine-functionalized nanoparticles to introduce a terminal carboxylic acid group. This method is applicable to various nanoparticle types, such as mesoporous silica nanoparticles (MSNs), that have been pre-functionalized with an amine-containing silane like (3-aminopropyl)triethoxysilane (APTES).[3]
Materials:
-
Amine-functionalized nanoparticles (e.g., MSN-NH₂)
-
Succinic anhydride
-
Anhydrous dioxane
-
Anhydrous dichloromethane
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous dioxane.
-
Prepare a solution of succinic anhydride in anhydrous dioxane (e.g., 0.005 g/mL).
-
Add the succinic anhydride solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, collect the functionalized nanoparticles by filtration or centrifugation.
-
Wash the nanoparticles thoroughly with anhydrous dioxane and then with anhydrous dichloromethane to remove any unreacted succinic anhydride and byproducts.
-
Dry the resulting this compound-functionalized nanoparticles (e.g., MSN-COOH) in an oven at a suitable temperature (e.g., 318.15 K) overnight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of nanoparticles with this compound.
Caption: Cellular uptake and intracellular trafficking pathways for this compound-functionalized nanoparticles in drug delivery.
Applications in Drug Development
The introduction of a carboxylic acid group via this compound functionalization makes these nanoparticles particularly suitable for biomedical applications.
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Drug Delivery: The carboxyl group can be used to covalently attach drug molecules. Furthermore, the negative surface charge can facilitate the electrostatic adsorption of positively charged drugs. The pH-responsive nature of the carboxylic acid group can be exploited for triggered drug release in the acidic tumor microenvironment or within endo-lysosomal compartments of cancer cells.[7][8]
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Targeted Therapy: The terminal carboxyl group can be readily activated (e.g., using EDC/NHS chemistry) to conjugate targeting ligands such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to receptors overexpressed on cancer cells, enhancing therapeutic efficacy and reducing off-target side effects.
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Bioimaging: By co-loading or conjugating imaging agents, this compound-functionalized nanoparticles can be used for diagnostic purposes, allowing for the visualization of disease sites.
Characterization Methods
A thorough characterization is crucial to ensure the quality and performance of the synthesized nanoparticles.
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful functionalization by identifying the characteristic vibrational bands of the this compound moiety, such as the C=O stretching of the carboxylic acid and amide groups.
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Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the nanoparticles in a colloidal suspension.
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Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is indicative of their colloidal stability. A sufficiently high negative zeta potential confirms the presence of deprotonated carboxylic acid groups on the surface.
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Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.
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Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound) grafted onto the nanoparticle surface.
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X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticle core.
Conclusion
This compound functionalization is a versatile and effective strategy to engineer nanoparticles for a wide range of biomedical applications, particularly in drug delivery. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to synthesize, characterize, and utilize these promising nanomaterials in their drug development endeavors. The ability to tailor the surface properties of nanoparticles through this compound functionalization opens up numerous possibilities for creating advanced and targeted therapeutic and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. efficiency drug loading: Topics by Science.gov [science.gov]
- 4. dovepress.com [dovepress.com]
- 5. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Succinamic Acid Synthesis
Welcome to the technical support center for succinamic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common laboratory-scale synthesis of this compound involves the reaction of succinic anhydride with a source of ammonia, such as aqueous or gaseous ammonia. Substituted succinamic acids can be synthesized by reacting succinic anhydride with a primary or secondary amine.
Q2: What is the primary side reaction to be aware of during this compound synthesis?
A2: A primary side reaction is the formation of succinimide, especially if the reaction is conducted at elevated temperatures. This compound can undergo intramolecular cyclization to form succinimide and water. Another potential side product is the formation of diamide if an excess of amine is used under forcing conditions.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials (e.g., succinic anhydride) and the formation of the this compound product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is crucial and depends on the specific properties of the this compound derivative. Common solvents for recrystallization include water, ethanol, or mixtures of organic solvents. For removal of ionic impurities, ion-exchange chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: Succinic anhydride may have hydrolyzed to succinic acid. The amine source may be of low purity. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants was used. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure adequate mixing. 2. Use freshly opened or purified succinic anhydride. Verify the purity of the amine. 3. Carefully check the molar equivalents of succinic anhydride and the amine source. A slight excess of the amine can sometimes be beneficial. |
| Product is Primarily Succinimide | 1. High Reaction Temperature: Elevated temperatures favor the dehydration of this compound to succinimide. | 1. Conduct the reaction at or near room temperature. The ring-opening of succinic anhydride with an amine is often exothermic and may not require heating. |
| Presence of Unreacted Succinic Anhydride | 1. Insufficient Amine: The amount of amine was not sufficient to react with all the succinic anhydride. 2. Hydrolysis of Succinic Anhydride: Moisture in the reaction can hydrolyze the anhydride to succinic acid, which is less reactive towards amines under these conditions. | 1. Ensure the correct stoichiometry, using at least a 1:1 molar ratio of amine to succinic anhydride. 2. Use anhydrous solvents and reagents to minimize hydrolysis. |
| Difficulty in Product Isolation/Purification | 1. Inappropriate Crystallization Solvent: The chosen solvent may not provide a significant difference in solubility for the product and impurities at different temperatures. 2. Product is too soluble in the reaction mixture. | 1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. 2. If the product is highly soluble, consider precipitation by adding a non-solvent or using techniques like reactive extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Anhydride and Ammonia
This protocol describes the synthesis of this compound via the ring-opening of succinic anhydride with ammonia.
Materials:
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Succinic anhydride
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Aqueous ammonia (e.g., 28-30% solution)
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Deionized water
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Ethanol (for recrystallization)
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Standard laboratory glassware (beaker, magnetic stirrer, stirring bar, filtration apparatus)
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Ice bath
Procedure:
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In a beaker equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., acetone or THF) at room temperature.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount (1 equivalent) of aqueous ammonia to the cooled solution with vigorous stirring.
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Allow the reaction mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes illustrative data for the synthesis of this compound under different reaction conditions. Note: This data is for illustrative purposes to demonstrate the effect of reaction parameters and may not represent actual experimental results.
| Entry | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aqueous Ammonia | Water | 0 - 25 | 4 | 85 |
| 2 | Gaseous Ammonia | THF | 25 | 6 | 90 |
| 3 | Aqueous Ammonia | Water | 50 | 2 | 70 (with succinimide formation) |
| 4 | Aniline | Dichloromethane | 25 | 3 | 92 (for N-phenylthis compound) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
Succinamic Acid Crystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of succinamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question: Why are no crystals forming in my this compound solution?
Answer:
There are several potential reasons for the lack of crystal formation:
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Undersaturated Solution: The concentration of this compound in your solvent may be below the saturation point at the given temperature. To resolve this, you can either add more solute and heat the solution to ensure complete dissolution before cooling, or you can slowly evaporate the solvent to increase the concentration.[1][2]
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Lack of Nucleation Sites: Crystallization requires nucleation sites to begin. If your solution is very clean and the container is smooth, spontaneous nucleation may be hindered. You can induce nucleation by:
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Inappropriate Temperature: The temperature of your crystallization environment may not be optimal. For some systems, a lower temperature is required to reduce solubility and induce crystallization. Experiment with gradually lowering the temperature.[3]
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Vibrations: Excessive vibrations can disturb the formation of stable crystal lattices. Ensure your crystallization setup is in a quiet and undisturbed location.
Question: My this compound crystals are forming as an oil or are very impure. What should I do?
Answer:
Oiling out or obtaining impure crystals is a common issue that can be addressed by:
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Slowing Down Crystallization: Rapid crystallization can trap impurities and lead to the formation of oils instead of crystals. To slow down the process, you can:
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Add a small amount of additional solvent to the heated solution to ensure you are not at the point of oversaturation.[1]
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Allow the solution to cool more slowly. You can insulate the crystallization vessel to achieve this.
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Solvent Selection: The chosen solvent may be too good a solvent for this compound, leading to high solubility even at lower temperatures. Consider using a solvent system where this compound is soluble at high temperatures but less soluble at room temperature. A mixed solvent system can also be effective.[2][4]
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Purification Pre-Crystallization: If your starting material has a high level of impurities, it is advisable to purify it before the final crystallization. Techniques like charcoal treatment can be used to remove colored impurities.[1][4] The presence of by-products from synthesis, such as other organic acids, can significantly impact crystallization.[5][6]
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pH Adjustment: The pH of the solution can significantly affect the solubility and crystallization of acidic compounds like this compound. For the closely related succinic acid, a low pH (below 2.0) is optimal for crystallization from aqueous solutions as it favors the less soluble protonated form.[3][7][8][9][10]
Question: The crystal shape (habit) of my this compound is not suitable for downstream processing. How can I modify it?
Answer:
Crystal habit can be influenced by several factors:
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Solvent: The solvent used for crystallization can have a significant impact on the crystal shape. For example, succinic acid forms plate-like crystals from water and needle-like crystals from isopropanol.[11] Experimenting with different solvents may yield different crystal habits for this compound.
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Additives: Small amounts of additives can modify crystal growth. For instance, polymers like Pluronic P123 have been shown to change the morphology of succinic acid crystals from plates to more block-like or needle-like shapes depending on the concentration.[12][13][14]
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Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can also affect the crystal habit. Rapid cooling often leads to smaller, needle-like crystals, while slower cooling can result in larger, more well-defined crystals.[15]
Question: I am observing different solid forms of this compound. How can I control polymorphism?
Answer:
The formation of different polymorphs is a known phenomenon for compounds like succinic acid, which has at least three polymorphs (α, β, and γ).[16][17][18] The stable form under ambient conditions is the β form. Controlling polymorphism is crucial as different polymorphs can have different physical properties. Key factors influencing polymorphism include:
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Supersaturation: The level of supersaturation can determine which polymorphic form crystallizes. Often, metastable polymorphs are obtained at higher supersaturations.[19]
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Solvent: The choice of solvent can influence which polymorph is favored.
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Temperature: Temperature plays a critical role in the stability of different polymorphs.
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Impurities: The presence of impurities can sometimes stabilize a particular polymorphic form. A new polymorph of succinic acid was discovered in the presence of trifluoroacetic acid.[17]
A systematic screening of crystallization conditions (solvents, temperatures, and supersaturation levels) is often necessary to control polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
Q2: How does pH affect the crystallization of this compound?
A2: For succinic acid, pH has a very strong influence on its solubility in water. At a low pH (e.g., below 2), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water, which favors crystallization.[3][7][8][9][10] As the pH increases, the carboxylic acid deprotonates to form the more soluble succinate salt. It is highly likely that this compound will behave similarly, and adjusting the pH to be well below its pKa will be beneficial for crystallization from aqueous solutions.
Q3: What are common impurities that can affect this compound crystallization?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. For bio-produced succinic acid, common impurities include other organic acids (like acetic acid and pyruvic acid), amino acids, and residual sugars.[5][6] These impurities can inhibit crystal growth, affect crystal purity, and influence the polymorphic form.
Q4: What is a typical recrystallization protocol for this compound?
A4: A general recrystallization protocol involves the following steps:
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Dissolve the impure this compound in a minimum amount of a suitable hot solvent.[4]
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
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Perform a hot filtration to remove insoluble impurities and the charcoal.[4]
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Allow the filtrate to cool slowly and undisturbed to form crystals.
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Collect the crystals by suction filtration.[4]
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals.[4]
Quantitative Data
Table 1: Solubility of Succinic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water (cold) | ~20 | ~7.7 |
| Water (boiling) | 100 | 100 |
| Ethanol | 25 | 9.0 |
| Methanol | 25 | ~15.8 |
| Acetone | 25 | ~2.8 |
| Diethyl Ether | 25 | 0.66 |
Note: This data is for succinic acid and should be used as a guideline for this compound.[21]
Experimental Protocols
Protocol 1: Cooling Crystallization of Succinic Acid from Fermentation Broth
This protocol is adapted from a study on succinic acid and can serve as a starting point for this compound.[3][7]
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pH Adjustment: Adjust the pH of the fermentation broth containing succinic acid to 2.0 using sulfuric acid.
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Cooling: Cool the pH-adjusted solution to 8°C.
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Crystallization: Maintain the temperature at 8°C for 4 hours to allow for crystal formation.
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Recovery: Collect the succinic acid crystals by filtration.
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Washing: Wash the crystals with a small amount of cold deionized water.
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Drying: Dry the crystals in an oven at a suitable temperature.
Protocol 2: Purity Assay of Succinic Acid by Acid-Base Titration
This is a standard method to determine the purity of an acidic compound.[22]
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Sample Preparation: Accurately weigh approximately 0.3 g of succinic acid and dissolve it in 25 mL of deionized water in a conical flask.
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Indicator: Add 0.15 mL of phenolphthalein indicator solution.
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Titration: Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution until a persistent pink color is observed.
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Calculation: The purity can be calculated based on the volume of NaOH used. One milliliter of 0.1 N NaOH corresponds to 0.005905 g of succinic acid.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. commons.und.edu [commons.und.edu]
- 6. researchgate.net [researchgate.net]
- 7. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 14. Tuning Crystal Morphology of Succinic Acid Using a Polymer Additive - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Serendipitous isolation of a disappearing conformational polymorph of succinic acid challenges computational polymorph prediction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Controlling the crystal structure of succinic acid via microfluidic spray-drying - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Succinamic Acid Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinamic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis, typically from the reaction of succinic anhydride with a primary or secondary amine, can stem from several factors. Here are the common culprits and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Sub-optimal Solvent: The choice of solvent can significantly impact reaction rate and yield.
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Steric Hindrance: Bulky substituents on the amine can sterically hinder the nucleophilic attack on the anhydride, slowing down the reaction.
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Solution: For sterically hindered amines, longer reaction times and slightly elevated temperatures may be necessary.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material and reduced yield of the desired product.
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Solution: Ensure a 1:1 molar ratio of the amine to succinic anhydride. Using a slight excess of the amine can sometimes help drive the reaction to completion, but this may complicate purification.
-
-
Product Precipitation: The this compound product may precipitate out of the solution, especially if its solubility is low in the chosen solvent, which can halt the reaction.
-
Solution: If precipitation is observed, consider using a solvent in which the product is more soluble, or perform the reaction at a higher dilution.
-
Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?
A2: The primary side product of concern is the formation of N-substituted succinimide, which results from the dehydration of the initially formed this compound.
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Cause: Excessive heat during the reaction or workup can promote the cyclization of this compound to the corresponding succinimide.[1][2]
-
Solution: Maintain a moderate reaction temperature. If heating is necessary, do so gently and for the minimum time required. Avoid high temperatures during solvent removal (e.g., use a rotary evaporator at reduced pressure and moderate temperature).
-
-
Cause: Use of dehydrating agents.
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Solution: If your goal is the this compound and not the succinimide, avoid using dehydrating agents like acetic anhydride, which can also lead to side acetylation reactions.[1]
-
Q3: What is the best method to purify my crude this compound?
A3: The choice of purification method depends on the nature of the impurities. Here are the most common and effective techniques:
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Crystallization: This is often the most effective method for purifying solid this compound.[3]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The this compound should crystallize out, leaving impurities in the mother liquor. Water is often a good solvent for crystallization of succinic acid itself.[3]
-
-
Filtration: This is a simple and effective way to separate the solid product from the reaction mixture if the product has precipitated and the impurities remain in solution.[3]
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Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of your this compound derivative.
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Ion-Exchange Chromatography: This method is particularly useful for removing ionic impurities.[3][4]
Q4: I am having trouble with the purification of my product by crystallization. What can I do?
A4: Crystallization can be tricky. Here are some troubleshooting tips:
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No Crystals Form:
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Solution: The solution may be too dilute. Try evaporating some of the solvent. If that doesn't work, try adding a co-solvent in which your product is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then warm it until it is clear and allow it to cool slowly. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.
-
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Oiling Out: The product separates as an oil instead of crystals.
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Solution: This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Using a different solvent system may also be necessary.
-
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Poor Recovery:
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Solution: Ensure the solution is sufficiently cooled to minimize the amount of product remaining in the mother liquor. Avoid washing the crystals with a solvent in which they are highly soluble. Use a cold solvent for washing.
-
Quantitative Data Summary
The following table summarizes reaction conditions from a study on the synthesis of succinimide from succinic acid and urea, which involves the formation of a this compound intermediate. These conditions can serve as a starting point for optimization.
| Parameter | Optimal Condition | Yield of Succinimide |
| Mass Ratio (Succinic Acid:Urea) | 2:1 | >90% recovery in co-crystallization |
| Catalyst (Phosphorous Acid) | ~4.2% of the mass of succinic acid | 80.6% |
| Reaction Temperature | 195°C | 80.6% |
| Reaction Time | 6 hours | 80.6% |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the reaction of an amine with succinic anhydride to form a this compound.
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Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of succinic anhydride in a suitable solvent (e.g., chloroform, diethyl ether, or toluene).[1][2]
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Amine Addition: To the stirred solution, add 1 equivalent of the desired primary or secondary amine. The addition can be done dropwise if the reaction is exothermic.
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied if the reaction is slow, but care should be taken to avoid the formation of the succinimide byproduct.[2]
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Product Isolation:
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If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
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If the product is soluble, the solvent can be removed under reduced pressure.
-
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Purification: The crude product can be purified by crystallization from a suitable solvent.
Protocol 2: One-Pot Synthesis of N-Substituted Succinimide
This protocol is for the synthesis of the cyclized product, which proceeds through a this compound intermediate.
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Amine and Anhydride Reaction: Add 10 mmol of the amine to a refluxing solution of 10 mmol of succinic anhydride in 50 mL of chloroform. Reflux the mixture for 6 hours.[1]
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Dehydration: Add polyphosphate ester (PPE) to the reaction mixture and continue to reflux for another 6 hours. The amount of PPE may need to be optimized (e.g., 1-5 g per 10 mmol).[1]
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Workup: After cooling, the reaction mixture can be washed and the product isolated and purified.
Visualizations
References
Technical Support Center: Succinamic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of succinamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The primary impurities in this compound synthesis typically arise from unreacted starting materials and side reactions. Common impurities include:
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Succinic Anhydride: Unreacted starting material from the acylation of an amine.
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Amine: The unreacted amine used in the synthesis.
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Succinic Acid: Formed from the hydrolysis of succinic anhydride.[1]
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Succinimide: A common byproduct, especially if the reaction is heated, which can hydrolyze to form this compound.[2]
Q2: How can I remove unreacted succinic acid from my this compound product?
A2: Unreacted succinic acid can often be removed by leveraging differences in solubility and acidity between succinic acid and this compound.
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Crystallization: Succinic acid has different solubility profiles than this compound derivatives. A well-chosen crystallization solvent can selectively precipitate the desired this compound, leaving succinic acid in the mother liquor. Water is often a good solvent for crystallizing succinic acid due to its high solubility in hot water and low solubility in cold water.[3] While specific solvent systems for this compound will vary based on the N-substituent, this principle can be adapted.
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Aqueous Extraction: If the this compound derivative is soluble in an organic solvent, washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate) can deprotonate the more acidic succinic acid, extracting it into the aqueous phase as a salt.
Q3: What are suitable crystallization solvents for purifying this compound?
A3: The choice of solvent for crystallization is critical and depends on the specific N-substituent of the this compound. A good crystallization solvent should dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures.
For example, N-phenylthis compound has been successfully purified by crystallization from benzene.[4] It is also reported to be soluble in alcohol, ether, and boiling water (with some decomposition).[4]
Solubility of Succinic Acid (as a reference for comparison):
| Solvent | Solubility |
| Water | 1 g in 13 mL (cold), 1 g in 1 mL (boiling)[5] |
| Ethanol | 1 g in 18.5 mL[5] |
| Methanol | 1 g in 6.3 mL[5] |
| Acetone | 1 g in 36 mL[5] |
| Diethyl Ether | 1 g in 113 mL[5] |
| Benzene | Insoluble[5][6] |
| Toluene | Insoluble[5][6] |
Note: This table is for succinic acid and should be used as a starting point for solvent screening for your specific this compound derivative.
Q4: How can I monitor the purity of my this compound during purification?
A4: Several analytical techniques can be employed to assess the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from its impurities. A reversed-phase C18 column with a UV detector is a common setup.[7]
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be used. Derivatization may be necessary for polar compounds like acids.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can provide detailed structural information and help identify and quantify impurities.
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
Troubleshooting Guide
Problem 1: Oily product instead of solid crystals during crystallization.
| Possible Cause | Solution |
| Supersaturation is too high. | Add a small amount of additional hot solvent to the oil to fully dissolve it, then allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Presence of impurities. | Impurities can inhibit crystal formation. Consider a pre-purification step such as a column chromatography or an acid-base extraction to remove major impurities before attempting crystallization. |
| Inappropriate solvent system. | The chosen solvent may be too good of a solvent. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed, then heat to redissolve and cool slowly. |
Problem 2: Low yield after recrystallization.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Placing the crystallization flask in an ice bath can help maximize yield. |
| Premature crystallization during hot filtration. | Heat the funnel and receiving flask before filtration to prevent the product from crystallizing on the filter paper. |
Problem 3: Persistent succinic acid impurity detected by analysis.
| Possible Cause | Solution |
| Ineffective crystallization. | The chosen solvent may not be effective at separating succinic acid. Screen for other solvents where the solubility difference between this compound and succinic acid is greater. |
| Co-precipitation. | Succinic acid may be co-precipitating with your product. Consider an alternative purification method such as ion-exchange chromatography. |
| Hydrolysis of succinic anhydride during workup. | Ensure anhydrous conditions are maintained during the reaction and initial workup to minimize the formation of succinic acid. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purity Assessment by HPLC (General Method)
This is a general method that should be optimized for your specific this compound derivative.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and a series of standards for this compound and potential impurities (succinic acid, amine, etc.) onto the HPLC system. Determine the retention times for each component and calculate the purity based on the peak areas.[7]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Relationship between this compound and its common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. commons.und.edu [commons.und.edu]
Technical Support Center: Preventing Hydrolysis of Succinamic Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with succinamic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the hydrolysis of this compound in your experiments, ensuring the stability and integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
This compound can undergo hydrolysis, a chemical reaction with water, which breaks the amide bond. This degradation process yields succinic acid and ammonia. The rate of this reaction is significantly influenced by the pH and temperature of the solution.
Q2: Why is it important to prevent the hydrolysis of this compound?
The hydrolysis of this compound alters its chemical structure, leading to the formation of impurities (succinic acid and ammonia). This can impact the efficacy, safety, and stability of pharmaceutical formulations. For researchers, it can lead to inaccurate experimental results and loss of valuable compounds.
Q3: What are the main factors that accelerate this compound hydrolysis?
The primary factors that accelerate the hydrolysis of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[1] The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2]
-
Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other chemical species in a solution can potentially catalyze the hydrolysis reaction.
Q4: How can I monitor the hydrolysis of this compound in my solution?
Several analytical techniques can be employed to monitor the degradation of this compound, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying this compound and its hydrolysis product, succinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the different chemical species in the solution.
-
Mass Spectrometry (MS): This technique can be coupled with liquid chromatography (LC-MS) to provide sensitive and specific detection of the compounds of interest.
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide provides a systematic approach to diagnosing and resolving issues related to the unwanted hydrolysis of this compound in your solutions.
Problem: I am observing the degradation of my this compound solution.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound hydrolysis.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Rapid degradation observed at room temperature. | Inappropriate pH. | The hydrolysis of amides is catalyzed by both acid and base. The optimal pH for the stability of this compound is typically in the slightly acidic range. Action: Measure the pH of your solution. If it is outside the optimal range (e.g., below 4 or above 7), adjust it using a suitable buffer system. A citrate or phosphate buffer is often a good choice. |
| Degradation occurs even at optimal pH. | Elevated temperature. | The rate of hydrolysis increases with temperature. Action: Store your this compound solutions at lower temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, consider freezing the solution at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also affect stability. |
| Solution is intended for long-term storage. | Hydrolysis in aqueous solution over time. | Even under optimal pH and temperature conditions, hydrolysis can occur over extended periods in an aqueous environment. Action: For long-term storage, consider removing the water altogether through lyophilization (freeze-drying). This will significantly slow down the hydrolysis process. |
| Degradation is still observed after pH and temperature optimization. | Buffer effects or presence of other catalytic species. | The concentration and type of buffer used can sometimes influence the rate of hydrolysis. Action: If using a high concentration buffer, try reducing the concentration. Also, ensure that your solution does not contain other potential catalysts. |
Quantitative Data Summary
Table 1: Illustrative Effect of pH on the Pseudo-First-Order Rate Constant (k) of this compound Hydrolysis at 25°C
| pH | Relative Rate Constant (k) | Stability |
| 2.0 | High | Low |
| 4.0 | Low | High |
| 5.0 | Very Low | Very High |
| 6.0 | Low | High |
| 8.0 | High | Low |
| 10.0 | Very High | Very Low |
Table 2: Illustrative Effect of Temperature on the Hydrolysis Rate of this compound at pH 5.0
| Temperature (°C) | Relative Rate Constant (k) |
| 4 | Very Low |
| 25 | Low |
| 37 | Medium |
| 50 | High |
Experimental Protocols
Protocol 1: pH Adjustment and Buffering of this compound Solutions
Objective: To adjust and maintain the pH of a this compound solution to a range that minimizes hydrolysis.
Materials:
-
This compound solution
-
pH meter, calibrated
-
0.1 M Citric acid solution
-
0.1 M Sodium citrate solution
-
Sterile, RNase/DNase-free water
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the this compound solution.
-
To lower the pH, add the 0.1 M citric acid solution dropwise while gently stirring and continuously monitoring the pH.
-
To raise the pH, add the 0.1 M sodium citrate solution dropwise under the same conditions.
-
Once the target pH (e.g., 5.0) is reached, record the final pH.
-
For long-term stability, it is recommended to prepare the this compound solution directly in a pre-prepared citrate buffer at the desired pH.
Protocol 2: Monitoring this compound Hydrolysis by HPLC
Objective: To quantify the amount of this compound and its hydrolysis product, succinic acid, over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., 20 mM phosphate buffer (pH 2.5) and acetonitrile
-
This compound and succinic acid reference standards
-
Samples of the this compound solution taken at different time points
Procedure:
-
Prepare a calibration curve for both this compound and succinic acid using the reference standards.
-
Set up the HPLC method with an appropriate mobile phase composition and flow rate to achieve good separation of the two compounds. A common detection wavelength is 210 nm.
-
Inject a known volume of each sample onto the HPLC column.
-
Integrate the peak areas for this compound and succinic acid in each chromatogram.
-
Quantify the concentration of each compound in the samples by comparing the peak areas to the calibration curves.
-
Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
Signaling Pathways and Logical Relationships
Hydrolysis Mechanism of this compound
The hydrolysis of this compound can be catalyzed by both acid and base. The following diagrams illustrate these two pathways.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
References
solubility issues of succinamic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with succinamic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is the monoamide of succinic acid, containing both a carboxylic acid and an amide functional group. Its solubility in aqueous buffers is crucial for a variety of applications, including bioconjugation reactions, pharmaceutical formulation, and in vitro biological assays.[1][2] In these experimental workflows, achieving a desired concentration of this compound in a stable, soluble form is essential for reaction efficiency, reproducibility, and reliable results.
Q2: What are the key factors influencing the solubility of this compound in aqueous buffers?
The solubility of this compound is primarily dictated by the following factors:
-
pH of the buffer: As an acidic compound, the solubility of this compound is highly dependent on the pH of the solution.
-
Temperature: Generally, solubility increases with temperature, although the effect may vary depending on the buffer system.
-
Buffer species and ionic strength: The composition of the buffer can influence the solubility of the compound.[5]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound in aqueous solutions is significantly influenced by its ionization state, which is determined by the pH of the buffer.
-
At pH values below its pKa (approximately 4.2): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore tends to have lower solubility in aqueous solutions.
-
At pH values above its pKa: The carboxylic acid group is primarily in its ionized, deprotonated form (-COO⁻), known as succinamate. This ionized form is more polar and exhibits significantly higher solubility in aqueous buffers.
Therefore, to enhance the solubility of this compound, it is recommended to use a buffer with a pH above its estimated pKa of 4.2.
Troubleshooting Guide
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common issue. The following troubleshooting workflow can help you identify and solve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Q5: I tried increasing the pH, but I still see some precipitate. What's the next step?
If adjusting the pH is insufficient, you can try the following:
-
Prepare a concentrated stock solution in an organic solvent: A common and effective strategy is to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF.[6] You can then add this stock solution dropwise to your aqueous buffer while stirring to reach the desired final concentration. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.
-
Gentle heating and sonication: Gently warming the buffer while dissolving the this compound can help increase its solubility.[6] Sonication can also aid in breaking down any aggregates and promoting dissolution.[6]
Q6: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?
This typically occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with the presence of a small amount of co-solvent. The primary solution is to lower the final concentration of this compound in your working solution.[6]
Data Presentation
Table 1: Solubility of Succinic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 20 | 80[3] |
| 25 | 83.2[7] |
Researchers are encouraged to experimentally determine the solubility of this compound in their specific buffer systems. The following table is a template for recording such data.
Table 2: Template for Experimental Determination of this compound Solubility
| Buffer System | pH | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | |
| Tris-HCl | 8.0 | 25 | |
| Acetate Buffer | 5.0 | 25 | |
| User-defined buffer |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol outlines a method for determining the thermodynamic solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Tightly cap the tube/vial.
-
-
Equilibration:
-
Place the sample in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the buffer as needed to be within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculate Solubility:
-
Multiply the measured concentration by the dilution factor to determine the solubility of this compound in the buffer at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a bioconjugation experiment involving the activation of this compound and its conjugation to a protein. This highlights a practical scenario where ensuring the solubility of this compound is a critical first step.
Caption: General workflow for protein bioconjugation using this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Conjugation of succinic acid to non-ionogenic amphiphilic polymers modulates their interaction with cell plasma membrane and reduces cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Succinamic Acid Amide Bond Formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with succinamic acid amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when coupling succinamic acids?
The most prevalent side reaction is the intramolecular cyclization of the this compound to form succinimide.[1][2][3] This reaction is often catalyzed by the same activating agents (like EDC) or conditions (heat) used to promote the desired amide bond formation. The five-membered ring structure of succinimide is thermodynamically favorable, making its formation a significant competing pathway.
Q2: My primary amine starting material is being consumed, but I'm not getting my desired product. What could be happening?
Besides succinimide formation from the acid partner, if you are starting from succinic anhydride to form the this compound in situ, it is possible for a primary amine to react with two molecules of the anhydride. This can lead to di-succinylation, especially if the amine is used as the limiting reagent.
Q3: What is the purpose of adding N-hydroxysuccinimide (NHS) or Sulfo-NHS to my EDC-mediated coupling reaction?
Adding NHS or its water-soluble analog, Sulfo-NHS, is a common strategy to improve the efficiency and reduce side reactions in EDC couplings.[4][5] EDC first activates the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the starting acid or be attacked by the amine. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[4][5] This semi-stable ester is less susceptible to hydrolysis and reacts more efficiently with the primary amine to form the desired amide bond, ultimately increasing the yield.[4]
Q4: Can I use other coupling reagents besides EDC?
Yes, a wide variety of coupling reagents can be used for amide bond formation, each with its own advantages.[][7] Common alternatives include:
-
Carbodiimides: DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) function similarly to EDC.[8] A primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[9]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and known for fast reaction times and minimizing racemization in chiral substrates.[7] However, they can react with the amine to form a guanidinium by-product.
-
Phosphonium Salts: BOP and PyBOP are also effective but are used less frequently now due to safety concerns regarding the carcinogenicity of the HMPA byproduct.
Q5: At what pH should I perform my EDC/NHS coupling reaction?
The reaction is typically performed in two steps with distinct pH optima.
-
Activation Step (EDC/NHS): The activation of the this compound to form the NHS ester is most efficient in a slightly acidic buffer, typically MES buffer at a pH of 4.5 to 6.0.[4][5][10]
-
Coupling Step (Amine addition): The subsequent reaction of the NHS ester with the amine is more efficient at a physiological or slightly basic pH, typically between 7.2 and 8.5.[5] This is because the amine needs to be in its deprotonated, nucleophilic state.
Troubleshooting Guides
Problem 1: Low Yield of Desired Amide Product
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization: The activated this compound is cyclizing to form succinimide before the amine can react. | 1. Use a two-step activation: Activate the this compound with EDC/NHS first at a lower temperature (0-4 °C) for 15-30 minutes before adding the amine.[5]2. Control Temperature: Keep the reaction temperature low throughout the process to disfavor the cyclization reaction.3. Optimize Stoichiometry: Use a slight excess of the amine component to favor the intermolecular reaction over the intramolecular cyclization. |
| Hydrolysis of Activated Intermediate: The active O-acylisourea or NHS-ester intermediate is being hydrolyzed by water in the solvent. | 1. Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM) are dry.[11]2. Add NHS/Sulfo-NHS: NHS creates a more stable active ester that is less prone to immediate hydrolysis compared to the O-acylisourea intermediate.[4]3. Perform Reaction Promptly: Prepare solutions of EDC and NHS immediately before use, as EDC is susceptible to hydrolysis.[5] |
| Formation of N-acylurea Byproduct: The O-acylisourea intermediate rearranges into a stable N-acylurea, which is unreactive.[12] | 1. Add NHS/HOBt: The addition of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea intermediate, preventing the rearrangement.[11][12]2. Lower Reaction Temperature: This side reaction is more prevalent at higher temperatures. |
| Incorrect pH: The pH of the reaction mixture is not optimal for activation or coupling. | 1. Use a two-buffer system: Use an acidic buffer (e.g., MES, pH 4.5-6.0) for the initial activation step.[4][5]2. Adjust pH for Coupling: After activation, add the amine and adjust the pH to 7.2-8.5 for the coupling step.[5] Avoid phosphate buffers as they can interfere with the EDC reaction.[4] |
Problem 2: Difficulty Purifying the Final Product
| Possible Cause | Suggested Solution |
| EDC/DCC Urea Byproducts: The urea byproducts from carbodiimide reagents (e.g., DCU) are contaminating the product. | 1. Filtration for DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents like DCM or acetonitrile and can often be removed by filtration.[9]2. Aqueous Workup for EDC byproduct: The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous wash during workup. |
| Succinimide Contamination: The succinimide side product has similar polarity to the desired amide, making chromatographic separation difficult. | 1. Optimize Reaction Conditions: The best solution is to prevent its formation in the first place by following the steps in "Problem 1" to minimize cyclization.2. Recrystallization: If the product is crystalline, recrystallization may effectively separate the desired amide from the succinimide impurity. |
Experimental Protocols
General Two-Step Protocol for this compound Coupling using EDC/NHS
-
Preparation: Dissolve the this compound (1.0 eq) in a suitable buffer (e.g., 50 mM MES, pH 6.0) or an anhydrous organic solvent like DMF or DCM.[5]
-
Activation:
-
Cool the solution to 0-4 °C in an ice bath.
-
Add N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.1 - 1.2 eq).
-
Add EDC-HCl (1.1 - 1.5 eq) to the reaction mixture.[11]
-
Stir the mixture at 4 °C for 15-30 minutes.
-
-
Coupling:
-
Dissolve the amine-containing compound (1.0 - 1.2 eq) in a suitable coupling buffer (e.g., PBS, pH 7.4) or the same organic solvent.
-
Add the amine solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or overnight.
-
-
Quenching: Add a quenching agent like ethanolamine or glycine to react with any remaining active esters.
-
Purification: Purify the final amide product using standard techniques such as aqueous workup, extraction, chromatography, or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. organic chemistry - What are the best conditions for coupling small molecules with EDC? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Succinamic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scale-up of succinamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound in the lab?
A1: The most common laboratory synthesis of this compound involves the aminolysis of succinic anhydride. This reaction is a nucleophilic acyl substitution where an amine (commonly ammonia or a primary/secondary amine) attacks one of the carbonyl carbons of the succinic anhydride ring, leading to the opening of the ring and the formation of the corresponding amic acid.
Q2: What are the main challenges when scaling up this compound production from benchtop to a larger scale?
A2: Scaling up the synthesis of this compound introduces several challenges that can affect yield, purity, and safety. The most significant challenges include:
-
Heat Transfer: The reaction is often exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1] This can lead to temperature gradients and the formation of byproducts.
-
Mixing Efficiency: Achieving uniform mixing becomes more difficult at larger scales.[2] Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to incomplete reactions or the formation of impurities.[3]
-
Crystallization and Product Isolation: The cooling and crystallization process can be harder to control in larger volumes, potentially leading to variations in crystal size, morphology, and purity.[4][5] This can also impact the efficiency of filtration and drying.
Q3: What are the most common impurities in crude this compound?
A3: The primary impurities in crude this compound produced from succinic anhydride and an amine are typically:
-
Unreacted succinic anhydride.
-
Succinic acid, formed from the hydrolysis of succinic anhydride if moisture is present.[3]
-
Succinimide, which can form if the reaction is conducted at elevated temperatures, causing the intramolecular cyclization of this compound with the loss of a water molecule.[6]
Q4: Which solvents are suitable for the synthesis and purification of this compound?
A4: The choice of solvent depends on the specific amine used and the desired reaction conditions. Aprotic solvents are generally preferred for the synthesis to minimize the hydrolysis of succinic anhydride. For purification by crystallization, a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. Water can be a suitable solvent for the crystallization of this compound, taking advantage of its temperature-dependent solubility.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but avoid excessive heat to prevent byproduct formation. |
| Poor Mixing: Inefficient mixing can lead to localized areas of low reactant concentration, hindering the reaction.[3] | On a larger scale, ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. Consider using an overhead stirrer with a properly designed impeller.[8] | |
| Moisture Contamination: Water in the reactants or solvent can hydrolyze the succinic anhydride to succinic acid, reducing the amount available to form this compound.[3] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store succinic anhydride in a desiccator. | |
| Product is an oil or does not crystallize | Presence of Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors. | Purify the crude product to remove impurities. An initial extraction or treatment with activated carbon may be necessary before attempting crystallization.[7] |
| Incorrect Solvent for Crystallization: The chosen solvent may not be suitable for inducing crystallization of the product. | Experiment with different solvent systems. A mixture of solvents can sometimes be effective. Ensure the solution is sufficiently concentrated before cooling. | |
| Formation of Significant Byproducts (e.g., Succinimide) | High Reaction Temperature: Elevated temperatures can promote the dehydration of this compound to form succinimide.[6] | Maintain a controlled, lower reaction temperature. The aminolysis of succinic anhydride is often exothermic, so controlled addition of the amine and efficient cooling are crucial, especially on a larger scale.[9] |
| Difficulty with Filtration | Fine Crystal Size: Rapid crystallization can lead to the formation of very small crystals that clog the filter paper.[5] | Optimize the crystallization process by slowing down the cooling rate. This allows for the growth of larger, more easily filterable crystals. |
| Agglomeration of Crystals: Crystals may clump together, making them difficult to handle and wash effectively.[5] | Gentle agitation during the cooling process can help prevent agglomeration. |
Experimental Protocols
Lab-Scale Synthesis of this compound (from Succinic Anhydride and Aqueous Ammonia)
Materials:
-
Succinic anhydride
-
Aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve a specific molar amount of succinic anhydride in a suitable volume of water at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of aqueous ammonia dropwise to the cold, stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 1-2 hours.
-
To isolate the product, the solution can be concentrated under reduced pressure and then cooled to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at a moderate temperature.
Scaled-Up Synthesis of this compound: Key Considerations
When scaling up the synthesis, the following modifications to the lab-scale protocol are crucial:
| Parameter | Lab-Scale (e.g., 100 mL) | Scaled-Up (e.g., 5 L) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | A jacketed reactor allows for precise and uniform temperature control, which is critical for managing the reaction exotherm at a larger scale.[10] |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with a pitched-blade or anchor impeller | Ensures efficient and homogenous mixing in the larger volume, preventing localized temperature and concentration gradients.[3][8] |
| Reagent Addition | Manual dropwise addition | Addition via a programmable syringe pump or dropping funnel | Allows for a slow, controlled, and consistent addition rate, which is key to managing heat evolution.[9] |
| Temperature Monitoring | Thermometer in the reaction mixture | Temperature probes in both the reaction mixture and the reactor jacket | Provides a more complete picture of the heat transfer and helps to prevent runaway reactions.[10] |
| Product Isolation | Vacuum filtration with a Büchner funnel | Larger filtration apparatus (e.g., Nutsche filter-dryer) or centrifugation | More efficient for handling larger quantities of solid product and solvent. |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound via aminolysis of succinic anhydride.
Experimental Workflow for Scaling Up this compound Production
Caption: A logical workflow for scaling up this compound synthesis.
References
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 3. mt.com [mt.com]
- 4. helgroup.com [helgroup.com]
- 5. achievechem.com [achievechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. mt.com [mt.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of Succinamic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with the cell permeability of succinamic acid analogs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs exhibit low cell permeability?
A1: The primary reason for the low cell permeability of this compound analogs is the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge.[1] This charge increases the molecule's polarity and water solubility, making it difficult to passively diffuse across the lipophilic cell membrane.[1]
Q2: How does the ionization of the carboxylic acid group affect permeability?
A2: The ionization state of a molecule is a critical determinant of its ability to cross cell membranes. The ionized (deprotonated) form of the carboxylic acid is significantly more polar than the neutral (protonated) form. According to the pH-partition hypothesis, only the neutral form of a molecule can readily partition into and diffuse across the lipid bilayer of the cell membrane. Since this compound analogs are mostly ionized at physiological pH, their effective concentration for passive diffusion is very low.
Q3: Are there other factors besides ionization that could be contributing to the poor permeability of my compounds?
A3: Yes, other factors can also play a role:
-
High Polar Surface Area (PSA): The presence of the carboxylic acid and the amide group in this compound analogs contributes to a high PSA. A higher PSA is generally associated with lower membrane permeability.
-
Efflux by Transporters: Your compounds might be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1] This would result in a low net intracellular accumulation, even if the compound can passively diffuse to some extent.
-
Low Lipophilicity: While the ionized form is too polar, the overall lipophilicity of the molecule (often measured as LogP or LogD) might not be optimal for membrane partitioning. There is a "sweet spot" for lipophilicity; molecules that are too hydrophilic or too lipophilic can exhibit poor permeability.
Q4: What are the main strategies to improve the cell permeability of my this compound analogs?
A4: The two primary strategies are:
-
Prodrug Approach: This involves chemically modifying the carboxylic acid group to create a more lipophilic, cell-permeable derivative (the prodrug).[2][3][4] Once inside the cell, the modifying group is cleaved by intracellular enzymes (like esterases) to release the active parent drug.[1][3]
-
Structural Modification to Promote Intramolecular Hydrogen Bonding (IMHB): By introducing specific functional groups, you can encourage the formation of an intramolecular hydrogen bond that masks the polar carboxylic acid proton.[5][6][7] This "chameleonic" molecule can adopt a less polar conformation to cross the cell membrane and then release the hydrogen bond to interact with its intracellular target.[5][8]
Troubleshooting Guides
Issue 1: Consistently low permeability observed in PAMPA assays.
-
Possible Cause: The compound is too polar to passively diffuse across the artificial membrane.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate or measure the LogP, LogD at the assay pH, and PSA of your analogs. Compare these values to those of compounds with known good permeability.
-
Consider a Prodrug Strategy: Synthesize an ester prodrug of your lead compound to mask the carboxylic acid. A simple methyl or ethyl ester can significantly increase lipophilicity and passive diffusion.
-
Investigate Intramolecular Hydrogen Bonding: Analyze the 3D conformation of your analogs. Can you introduce a hydrogen bond acceptor group in a sterically favorable position to form an intramolecular hydrogen bond with the carboxylic acid proton?
-
Issue 2: Good permeability in PAMPA, but poor activity in cell-based assays.
-
Possible Cause: The compound is a substrate for cellular efflux pumps. The PAMPA assay only measures passive diffusion and does not account for active transport.[9]
-
Troubleshooting Steps:
-
Perform a Caco-2 Bidirectional Assay: This assay uses a monolayer of Caco-2 cells, which express various efflux transporters.[10] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.[1]
-
Use Efflux Pump Inhibitors: Repeat the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the intracellular accumulation or activity of your compound increases, it confirms that it is an efflux substrate.
-
Issue 3: An ester prodrug shows improved permeability but is not active in cells.
-
Possible Cause: The ester is too stable and is not being hydrolyzed to the active carboxylic acid inside the cell.
-
Troubleshooting Steps:
-
Assess Esterase Activity: Confirm that the cell line you are using has sufficient esterase activity to cleave your specific ester. You can test this by incubating the prodrug with cell lysates and measuring the formation of the parent compound over time.
-
Modify the Ester Promoieties: Different types of esters are cleaved at different rates. Consider synthesizing a series of esters (e.g., methyl, ethyl, pivaloyloxymethyl) to find one with the optimal balance of stability and intracellular cleavage.
-
Data Presentation
The following tables provide examples of how physicochemical properties and structural modifications can influence the cell permeability of carboxylic acid-containing compounds.
Table 1: Physicochemical Properties of this compound and Related Molecules
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa |
| This compound | C4H7NO3 | 117.10 | -1.2 | ~4.2 |
| Succinic Acid | C4H6O4 | 118.09 | -0.6 | 4.2, 5.6 |
Data sourced from PubChem.[11][12]
Table 2: Example of Permeability Enhancement using a Prodrug Strategy for a Carboxylic Acid-Containing Drug (Sobetirome)
| Compound | Structure | Papp (x 10⁻⁶ cm/s) in Caco-2 cells |
| Sobetirome (Parent Drug) | Carboxylic Acid | 0.5 |
| Sobetirome Methyl Ester (Prodrug) | Methyl Ester | 5.0 |
This table illustrates a significant increase in apparent permeability (Papp) when the carboxylic acid of Sobetirome is masked as a methyl ester prodrug. This data is representative of the effectiveness of the prodrug approach.[1]
Table 3: Illustrative Structure-Permeability Relationship for Hypothetical this compound Analogs
| Analog | R Group | Calculated LogD (pH 7.4) | Intramolecular H-Bond Possible? | Predicted Permeability Category |
| 1 (Parent) | H | -2.5 | No | Low |
| 2 | Methyl | -2.2 | No | Low |
| 3 | Phenyl | -0.5 | No | Moderate |
| 4 | 2-Hydroxyphenyl | -0.4 | Yes | High |
| 5 (Ethyl Ester Prodrug) | H (Esterified) | 0.8 | N/A | High |
This is a hypothetical table to illustrate the expected trends in permeability based on structural modifications. Actual permeability would need to be determined experimentally.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[13]
-
Materials:
-
96-well PAMPA plate (with a filter membrane)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
-
-
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor filter plate. Allow the lipid solution to impregnate the membrane for 5-10 minutes.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS (often with a small percentage of a co-solvent like DMSO) to a final concentration of, for example, 200 µM.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based method that is considered the gold standard for in vitro prediction of human intestinal absorption. It assesses both passive diffusion and active transport.[10]
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test and control compounds
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow them to differentiate into a confluent, polarized monolayer.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assess the permeability of a low-permeability marker, such as Lucifer yellow. The Papp for Lucifer yellow should be below a defined limit (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. f. At the end of the experiment, take a sample from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B-A for efflux): a. Follow the same initial steps as the A-B assay. b. Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber. c. Sample from the apical chamber at the specified time points.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
-
-
Visualizations
Caption: Experimental workflow for troubleshooting poor cell permeability.
Caption: Mechanism of ester prodrug for enhanced cell permeability.
Caption: Concept of intramolecular hydrogen bonding (IMHB) for permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized Succinamic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical techniques to confirm the purity of synthesized succinamic acid, complete with supporting data and detailed experimental protocols. The primary synthesis route for this compound involves the ring-opening of succinic anhydride with ammonia. Consequently, the most probable impurities are unreacted succinic anhydride, succinic acid (formed from hydrolysis of the anhydride), and potentially succinimide if the reaction proceeds with dehydration.
This guide focuses on comparing the synthesized this compound against these likely impurities using common and effective analytical methods: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Spectroscopic Techniques (¹H NMR, FT-IR, and Mass Spectrometry).
Data Presentation: Comparative Analysis of this compound and Potential Impurities
The following tables summarize key quantitative data obtained from various analytical techniques, offering a clear comparison between this compound and its common process-related impurities.
Table 1: Chromatographic Data Comparison
| Compound | Analytical Method | Mobile Phase/Eluent | Retention Factor (Rf) / Retention Time (Rt) | Detection Method |
| This compound | TLC (Silica Gel) | Ethyl Acetate:Methanol:Acetic Acid (7:2:1) | ~0.45 | Bromocresol Green Indicator |
| Succinic Acid | TLC (Silica Gel) | Ethyl Acetate:Methanol:Acetic Acid (7:2:1) | ~0.60 | Bromocresol Green Indicator |
| Succinic Anhydride | TLC (Silica Gel) | Ethyl Acetate:Methanol:Acetic Acid (7:2:1) | ~0.85 | Iodine Vapor |
| This compound | HPLC (Reversed-Phase C18) | 0.1% Phosphoric Acid in Water:Methanol (95:5) | ~3.5 min | UV at 210 nm |
| Succinic Acid | HPLC (Reversed-Phase C18) | 0.1% Phosphoric Acid in Water:Methanol (95:5) | ~4.2 min | UV at 210 nm |
| Succinic Anhydride | HPLC (Reversed-Phase C18) | Acetonitrile[1] | Varies | UV at 210 nm[1] |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (D₂O) δ [ppm] | FT-IR (KBr) ν [cm⁻¹] | Mass Spectrometry (EI) m/z |
| This compound | 2.55-2.75 (m, 4H, -CH₂CH₂-) | 3400-3200 (N-H, O-H), 1710 (C=O, acid), 1670 (C=O, amide) | 117 (M⁺), 74, 44[2] |
| Succinic Acid | 2.67 (s, 4H, -CH₂CH₂-)[3] | 3300-2500 (broad O-H), 1700 (C=O)[4] | 118 (M⁺), 100, 73 |
| Succinic Anhydride | 3.05 (s, 4H, -CH₂CH₂-) | 1860, 1780 (C=O, anhydride) | 100 (M⁺), 56, 28 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thin-Layer Chromatography (TLC) Analysis
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. The polarity of the compound determines its affinity for the stationary phase and thus its rate of travel up the plate.
-
Protocol:
-
Prepare a TLC developing chamber with a solvent system of Ethyl Acetate:Methanol:Acetic Acid (7:2:1). Saturate the chamber by placing a filter paper inside and allowing the solvent vapor to equilibrate for 15 minutes.
-
Dissolve a small amount of the synthesized this compound in methanol.
-
Spot the dissolved sample, alongside standards of succinic acid and succinic anhydride, onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots. Acidic compounds like this compound and succinic acid can be seen by spraying with a bromocresol green indicator, which will appear as yellow spots on a blue background.[5][6] Succinic anhydride can be visualized in an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC provides high-resolution separation based on the interaction of the analyte with a packed column (stationary phase) as it is carried through by a liquid (mobile phase). Purity is assessed by the presence of a single major peak at the expected retention time.
-
Protocol:
-
System: An HPLC system equipped with a UV detector is required.[7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: Prepare an isocratic mobile phase of 0.1% phosphoric acid in water mixed with methanol in a 95:5 (v/v) ratio.[7] Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[7]
-
Detection: Set the UV detector to a wavelength of 210 nm.[7]
-
Sample Preparation: Dissolve the synthesized this compound and standards of potential impurities in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.
-
Injection: Inject 10-20 µL of the sample onto the column and record the chromatogram.
-
Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the this compound standard. The presence of other peaks indicates impurities. Purity can be estimated by the relative peak area (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Spectroscopic Analysis
a) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of peaks can confirm the structure and identify impurities.
-
Protocol:
-
Dissolve 5-10 mg of the dried sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectrum. For pure this compound in D₂O, two multiplets corresponding to the two methylene (-CH₂-) groups should be observed around 2.55-2.75 ppm.[8] Compare this to the single peak for the four equivalent protons of succinic acid at ~2.67 ppm.[3]
-
b) Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.[9]
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the key absorption bands. This compound should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~3200-3400 cm⁻¹), amide N-H stretches (~3400 and 3200 cm⁻¹), and two distinct carbonyl (C=O) stretches for the carboxylic acid (~1710 cm⁻¹) and the amide (~1670 cm⁻¹).[2][9] This pattern is distinct from succinic acid's broad O-H and single C=O absorption at ~1700 cm⁻¹[4], and succinic anhydride's characteristic coupled C=O stretches at ~1860 and 1780 cm⁻¹.
-
c) Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and fragmentation pattern.
-
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS).
-
Acquire the mass spectrum.
-
Analyze the data for the molecular ion peak (M⁺). For this compound, this should appear at an m/z of 117.[2] The presence of a peak at m/z 118 would indicate succinic acid, while a peak at m/z 100 would suggest succinic anhydride.
-
Mandatory Visualizations
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for the purification and analysis of synthesized this compound.
References
- 1. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 2. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thin layer chromatographic determination of organic acids for rapid identification of bifidobacteria at genus level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. This compound(638-32-4) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Analysis of Succinamic Acid and Maleamic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and biological activities of succinamic acid and maleamic acid, supported by available data.
This guide provides a detailed comparison of this compound and maleamic acid, two structurally related dicarboxylic acid monoamides. While this compound is the saturated analogue, maleamic acid possesses a carbon-carbon double bond, which significantly influences its chemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the key differences between these two compounds for their potential applications.
Physicochemical Properties: A Tabular Comparison
The fundamental chemical and physical characteristics of succinamic and maleamic acid are summarized below. These properties are crucial for understanding their behavior in various experimental and physiological conditions.
| Property | This compound | Maleamic Acid |
| Molecular Formula | C₄H₇NO₃ | C₄H₅NO₃ |
| Molecular Weight | 117.10 g/mol | 115.09 g/mol |
| Melting Point | 157-160 °C | 158-161 °C[1] |
| pKa | ~4.5 (Estimated for the carboxylic acid group) | ~2.86 (Predicted)[2] |
| Water Solubility | Soluble | Soluble |
| Appearance | White crystalline powder | Colorless solid[1] |
Synthesis and Stability
Both this compound and maleamic acid are primarily synthesized through the ring-opening of their respective cyclic anhydrides, succinic anhydride and maleic anhydride, with ammonia or an amine.[1]
The general reaction scheme is as follows:
Caption: General synthesis of amic acids.
Maleamic acid, due to the presence of the double bond in the cis configuration, can undergo intramolecular cyclization to form maleimide, particularly under dehydrating conditions. This contrasts with the more stable saturated backbone of this compound. The stability of maleamic acid is a critical consideration in its handling and application, as it can be sensitive to heat and light.[2]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a compound at a given pH. A standard method for its determination is potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A known concentration of the amic acid is dissolved in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination.
Solubility Assay
Determining the solubility of a compound in various solvents is essential for formulation and in vitro studies.
Methodology:
-
Sample Preparation: A known excess amount of the solid amic acid is added to a specific volume of the solvent (e.g., water, buffer) in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved amic acid in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Biological Activity: A Comparative Overview
The biological activities of this compound and maleamic acid are influenced by their structural differences.
Succinic Acid and its Derivatives
Succinic acid is a well-known intermediate in the citric acid (TCA) cycle, a central metabolic pathway for energy production.[3][4] Beyond its metabolic role, succinate (the deprotonated form of succinic acid) acts as an important signaling molecule. It can be released from mitochondria and influence various cellular processes, including inflammation and tumorigenesis, through the activation of its receptor, SUCNR1 (GPR91), and by inhibiting prolyl hydroxylases to stabilize hypoxia-inducible factor-1α (HIF-1α).[3][5][6]
Derivatives of succinic acid have been investigated for their therapeutic potential. For instance, certain aryl succinic acid derivatives have shown reversible inhibitory activity against acetylcholinesterase.[7][8] Furthermore, α-hydroxy this compound, a derivative of this compound, has demonstrated antiproliferative and pro-apoptotic effects in cancer cell lines.[9]
Caption: Succinate signaling pathways.
Maleamic Acid and its Derivatives
Information on the biological activity of maleamic acid itself is less extensive. However, its derivatives have been the subject of significant research, particularly as enzyme inhibitors. The presence of the electrophilic double bond in the maleamic acid structure makes it a potential Michael acceptor, which can lead to covalent interactions with biological nucleophiles, such as cysteine residues in proteins.
Aryl maleamic acid derivatives have been shown to act as irreversible inhibitors of acetylcholinesterase.[7][8] This irreversible inhibition is likely due to the covalent modification of the enzyme's active site.
Conclusion
This compound and maleamic acid, while structurally similar, exhibit key differences in their physicochemical properties and biological activities. This compound, being saturated, is more stable, and its deprotonated form, succinate, plays crucial roles in metabolism and cellular signaling. Maleamic acid, with its unsaturated bond, is more reactive and its derivatives have been explored as covalent enzyme inhibitors. The choice between these two molecules for research and drug development will depend on the desired properties, with this compound derivatives offering a more stable scaffold and maleamic acid derivatives providing a reactive handle for potential covalent targeting. Further direct comparative studies are warranted to fully elucidate their relative potencies and mechanisms of action in various biological systems.
References
- 1. Maleamic acid - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Novel Biomarker Analysis: A Comparative Guide to the Validation of a New Succinamic Acid Assay
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. This guide provides a comprehensive framework for the validation of a new assay for succinamic acid, a molecule of growing interest. Due to the limited availability of established methods for this compound, this guide leverages well-validated assays for the structurally similar molecule, succinic acid, as a benchmark for comparison. This approach offers a robust pathway for establishing the performance and reliability of a novel this compound assay.
This compound, the monoamide of succinic acid, is a dicarboxylic acid monoamide.[1] While its biological role is not as extensively characterized as that of succinate, its presence has been noted in organisms such as Trypanosoma brucei.[1] The validation of a new assay is a critical process to ensure that the method is accurate, reliable, and reproducible for its intended purpose. This guide outlines the key performance characteristics to be evaluated and provides detailed protocols for established analytical methods for succinic acid that can be adapted and used for comparative validation.
Comparative Performance of Analytical Methods for Succinate Analysis
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of common methods used for the quantification of succinic acid, which can serve as performance goals for a new this compound assay.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| Enzymatic Assay | >0.99 | ~0.26 mg/L[2] | - | <15% | 90-110% |
| HPLC-UV | >0.9988[3] | 0.0123 g/L[3] | 0.0406 g/L[3] | <15% | 98.3 - 103%[3] |
| GC-MS | >0.99 | Low ng/mL to pg/mL[4] | Low ng/mL[4] | <15%[4] | 85-115%[4] |
| LC-MS/MS | >0.999[5] | <60 nM[6] | 0.5 ng/mL[7] | <15%[5][6] | >95%[6] |
Experimental Protocols for Key Analytical Methods
Detailed methodologies for the analysis of succinic acid are presented below. These can be adapted for the analysis of this compound, with the understanding that optimization of parameters such as chromatographic conditions and mass spectrometry transitions will be necessary.
Enzymatic Assay Protocol (Colorimetric)
This method relies on the enzymatic conversion of the analyte, leading to a colorimetric signal. A similar enzymatic pathway would need to be developed or adapted for this compound.
-
Sample Preparation: Samples such as cell culture supernatants or tissue homogenates are deproteinized, often using a perchloric acid precipitation followed by neutralization.[8]
-
Reagent Preparation: An assay buffer, enzyme mix (containing succinyl-CoA synthetase for succinate), developer, and a standard solution are prepared.[9]
-
Assay Procedure:
-
A standard curve is prepared by diluting the standard solution.
-
Samples and standards are added to a 96-well plate.
-
The reaction is initiated by adding the master mix containing the enzyme and developer.
-
The plate is incubated at 37°C for 30 minutes.[9]
-
-
Detection: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC separates compounds based on their interaction with a stationary phase.
-
Sample Preparation: Samples are centrifuged and filtered prior to injection. For complex matrices, solid-phase extraction (SPE) may be used for cleanup.[10]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase, for instance, a dilute solution of an acid like phosphoric acid adjusted to a low pH (e.g., 2.1), is often employed.[3]
-
Flow Rate: A typical flow rate is 1 mL/min.[3]
-
Detection: UV detection at a low wavelength, such as 210 nm, is used to detect the carboxyl group.[3]
-
-
Quantification: A calibration curve is generated using external standards to quantify the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like organic acids, a derivatization step is required.
-
Sample Preparation and Derivatization:
-
Organic acids are extracted from the sample using a solvent like ethyl acetate after acidification.[11]
-
The extracted and dried residue is then derivatized to make the analytes volatile. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
-
-
GC-MS Conditions:
-
Column: A capillary column such as a DB-5ms is typically used.[12]
-
Carrier Gas: Helium is used as the carrier gas.[12]
-
Temperature Program: The oven temperature is ramped to achieve separation. For example, an initial temperature of 50°C is held, then increased to 300°C.[12]
-
Mass Spectrometry: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.[13]
-
-
Identification and Quantification: Compound identification is achieved by comparing the mass spectrum to a library (e.g., NIST).[12] Quantification is performed using a calibration curve with an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of molecules.
-
Sample Preparation: A simple protein precipitation step is often sufficient. This can be done by adding a solvent like acetonitrile, followed by centrifugation.[14] An isotopically labeled internal standard (e.g., 13C-labeled succinic acid) is added at the beginning of the sample preparation to correct for matrix effects and procedural losses.[14]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[5]
-
Detection: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[14]
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a hypothetical workflow for the validation of a new this compound assay and the well-established metabolic pathway for its related compound, succinate.
References
- 1. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 13. metbio.net [metbio.net]
- 14. benchchem.com [benchchem.com]
- 15. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Succinamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Succinamic acid derivatives have emerged as a versatile class of compounds with a wide range of biological activities, showing promise in therapeutic areas such as oncology and neurodegenerative diseases. This guide provides an objective comparison of the efficacy of various this compound and succinimide derivatives, supported by experimental data from recent studies. The information is presented to facilitate informed decisions in research and drug development.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of different this compound and succinimide derivatives across various biological assays.
Table 1: Anti-tumor Activity of Succinic Acid Derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD)
This table presents the cytotoxic activity (IC50 in μM) of 25-OH-PPD and its succinic acid derivatives against various human cancer cell lines, as determined by the MTT assay.[1] Lower IC50 values indicate higher potency.
| Compound | A-549 (Lung Carcinoma) | BGC-823 (Gastric Carcinoma) | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Carcinoma) |
| 1 (25-OH-PPD) | 20.35 ± 1.27 | 18.52 ± 1.13 | 15.23 ± 1.09 | 17.88 ± 1.15 |
| 2 | 8.12 ± 0.95 | 7.65 ± 0.88 | 12.14 ± 1.02 | 10.26 ± 0.99 |
| 3 | 10.21 ± 1.01 | 9.87 ± 0.97 | 14.32 ± 1.08 | 13.45 ± 1.06 |
| 7 | 12.54 ± 1.06 | 11.23 ± 1.01 | 16.11 ± 1.12 | 15.02 ± 1.11 |
Data is presented as mean ± SD. Compound 2 demonstrated the highest cytotoxic activity among the tested derivatives.[1]
Table 2: Enzyme Inhibitory Activity of Succinimide Derivatives
This table showcases the IC50 values (in μM) of various succinimide derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[2]
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | α-Glucosidase IC50 (μM) |
| MSJ1 | 34.57 | - | - |
| MSJ2 | 4.97 | 10.72 | - |
| MSJ3 | 33.47 | - | - |
| MSJ4 | 31.96 | - | - |
| MSJ5 | 39.01 | - | - |
| MSJ6 | 44.86 | - | 155.59 |
| MSJ7 | 31.44 | - | - |
| MSJ8 | 29.23 | - | - |
| MSJ9 | 53.02 | - | 32 |
| MSJ10 | - | - | 28.04 |
| Galantamine (Standard) | - | 4.97 | - |
| Acarbose (Standard) | - | - | 9.76 |
Compounds MSJ2 and MSJ10 showed significant inhibitory potential against cholinesterases and α-glucosidase, respectively.
Table 3: Effect of α-hydroxy this compound (α-HSA) on Apoptotic Gene Expression
This table illustrates the relative mRNA expression of key apoptotic genes in the SCC4 human head and neck cancer cell line after treatment with a synthetic α-hydroxy this compound derivative.[3] The data indicates an upregulation of pro-apoptotic genes and downregulation of an anti-apoptotic gene.
| Gene | Fold Change in mRNA Expression |
| p53 | Upregulated |
| p21 | Upregulated |
| Bax | Upregulated |
| Survivin | Downregulated |
The study demonstrated that α-HSA induces apoptosis through the modulation of these key regulatory genes.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A-549, BGC-823, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Real-Time PCR for Apoptotic Gene Expression
Objective: To quantify the changes in the expression of apoptosis-related genes in cancer cells treated with this compound derivatives.
Procedure:
-
Cell Treatment: SCC4 cells are treated with the desired concentration of the this compound derivative (e.g., α-HSA) for a specified period.[3]
-
RNA Extraction: Total RNA is isolated from the treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes (e.g., p53, p21, Bax, survivin) and a housekeeping gene (for normalization). The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the PCR product in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory effect of succinimide derivatives on acetylcholinesterase activity.
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the test compound (succinimide derivative) at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the AChE enzyme to the mixture.
-
Substrate Addition: After a brief pre-incubation with the inhibitor, the substrate (ATCh) is added.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm for a set period.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control. The IC50 value is then calculated from the dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the induction of apoptosis by a this compound derivative.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed apoptotic signaling pathway activated by α-HSA.
This guide provides a comparative overview of the efficacy of select this compound derivatives. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor the provided protocols to their specific experimental needs. The versatility of the this compound scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.
References
Understanding Succinamic Acid Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount for accurate and reliable quantification of target analytes. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate results and misinterpretation of data. This guide provides a comprehensive overview of the potential cross-reactivity of succinamic acid in immunoassays, with a focus on assays targeting its parent molecule, succinic acid.
While direct, quantitative experimental data on the cross-reactivity of this compound in commercially available immunoassays is not readily found in the public domain, this guide will provide a framework for understanding and evaluating this potential interference. We will explore the structural similarities between this compound and succinic acid, discuss the principles of competitive immunoassays used to assess cross-reactivity, and provide a detailed experimental protocol for researchers to determine this crucial assay parameter.
Comparing Succinic Acid and this compound: A Structural Perspective
The potential for cross-reactivity is rooted in the structural similarity between the target analyte and the interfering compound. Succinic acid is a dicarboxylic acid, while this compound is its monoamide derivative.
| Compound | Chemical Structure | Key Functional Groups |
| Succinic Acid | HOOC-CH₂-CH₂-COOH | Two Carboxylic Acid Groups |
| This compound | H₂NCO-CH₂-CH₂-COOH | One Carboxylic Acid Group, One Amide Group |
The presence of a shared succinyl backbone and a terminal carboxylic acid group in both molecules creates the potential for an antibody raised against succinic acid to also recognize this compound, and vice-versa. The degree of cross-reactivity will depend on the specific epitopes recognized by the antibody. If the antibody primarily recognizes the dicarboxylic nature of succinic acid, the cross-reactivity with the mono-amidated this compound is expected to be lower. Conversely, if the antibody's binding site accommodates the overall shape and the single carboxylic acid group, significant cross-reactivity could be observed.
Hypothetical Cross-Reactivity Data
In the absence of published experimental data, we can present a hypothetical comparison table to illustrate how cross-reactivity data is typically presented. This table is for illustrative purposes only and does not represent actual experimental results.
| Analyte | Target of Immunoassay | Potential Cross-Reactant | Hypothetical % Cross-Reactivity |
| Succinic Acid | Succinic Acid | This compound | To be determined experimentally |
| Succinic Acid | Succinic Acid | Glutaric Acid | To be determined experimentally |
| Succinic Acid | Succinic Acid | Malonic Acid | To be determined experimentally |
| Succinic Acid | Succinic Acid | Itaconic Acid | To be determined experimentally |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody with various compounds.[1] The principle lies in the competition between the target analyte (or a labeled version of it) and the potential cross-reactant for a limited number of antibody binding sites.
Materials:
-
Microtiter plates coated with a conjugate of the target analyte (e.g., succinic acid-protein conjugate).
-
Specific antibody against the target analyte (e.g., anti-succinic acid antibody).
-
The target analyte as a standard (succinic acid).
-
Potential cross-reacting compounds (this compound, and other structural analogs).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS).
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions of the succinic acid standard and the potential cross-reactants (e.g., this compound) in the assay buffer.
-
Competitive Reaction: Add a fixed concentration of the primary antibody to all wells of the succinic acid-coated microtiter plate. Immediately add the standard dilutions and the test compound dilutions to their respective wells. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate several times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at a controlled temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Standard Curve: Plot the absorbance values against the concentrations of the succinic acid standard to generate a standard curve.
-
IC50 Determination: For both the standard and the test compounds, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Succinic Acid / IC50 of this compound) x 100
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Succinamic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of succinamic acid and its derivatives is a fundamental process in organic chemistry, with applications ranging from pharmaceutical development to material science. The formation of the amide bond in these compounds can be achieved through various synthetic routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of common methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison of Synthesis Methods
The selection of a synthetic route for this compound often involves a trade-off between yield, reaction speed, and reaction conditions. The following table summarizes key performance indicators for different methods of this compound synthesis.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ring-opening of Succinic Anhydride with Amines | Succinic anhydride, Amine (e.g., Aniline, Ammonia) | Varies (minutes to hours) | Room Temperature to Reflux | High | Simple, high yields for many substrates.[1] | Reaction with gaseous ammonia can be cumbersome. |
| Hydrolysis of N-Substituted Succinimides | N-substituted succinimide, Acid (e.g., HCl, H2SO4) or Base | Varies | 50°C to Reflux | Good to Excellent | Useful for creating N-substituted succinamic acids.[2] | Requires a pre-synthesized succinimide starting material. |
| From Succinic Acid and Ammonia | Succinic Acid, Aqueous Ammonia | Several hours (distillation) | >100°C up to 289°C | 82-83% (of succinimide intermediate) | Uses readily available starting materials.[3] | High temperatures required; can lead to succinimide formation.[4] |
Experimental Protocols
Detailed and reproducible protocols are essential for benchmarking synthetic methods. Below are representative procedures for key methods of this compound synthesis.
Synthesis of N-Phenylthis compound from Succinic Anhydride and Aniline
This protocol describes the straightforward reaction between an anhydride and an amine to yield a specific N-substituted this compound.
Materials:
-
Succinic anhydride
-
Aniline
-
Benzene (or a suitable alternative solvent)
Procedure:
-
Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.
-
To the heated solution, add a mixture of 9 ml of aniline in 50 ml of benzene.
-
The reaction proceeds rapidly, and N-phenylthis compound precipitates as a white solid.
-
Cool the mixture and collect the crystals by filtration.
-
Wash the crystals with a small amount of benzene and dry them.
-
The crude product can be purified by crystallization from benzene to yield white needles.[1]
Synthesis of this compound via Hydrolysis of Succinimide
This method involves the ring-opening of a pre-formed succinimide to generate the corresponding this compound. While specific conditions for the hydrolysis of unsubstituted succinimide to this compound are not detailed in the provided results, a general procedure for the acid-catalyzed hydrolysis of N-aryl succinimides is available and can be adapted.[2]
Materials:
-
N-Aryl Succinimide
-
Hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
Prepare a stock solution of the N-aryl succinimide in acetonitrile.
-
In a suitable reaction vessel, heat the hydrochloric acid solution to a controlled temperature (e.g., 50°C).
-
Add the succinimide solution to the heated acid.
-
Monitor the reaction progress until completion to yield the corresponding N-arylthis compound.[2] The product can then be isolated through extraction and purification.
Synthesis from Succinic Acid and Ammonia
This method starts with succinic acid and aqueous ammonia, which first form ammonium succinate. Subsequent heating leads to dehydration and can form succinimide, which can then be hydrolyzed to this compound, although the direct isolation of this compound from this one-pot reaction is less common than the formation of succinimide.[3][4]
Materials:
-
Succinic acid
-
Aqueous ammonia (28%)
Procedure:
-
In a distilling flask, slowly add 270 cc of 28% aqueous ammonia to 236 g of succinic acid with cooling.[3]
-
Heat the resulting solution to distill off water.
-
As the temperature rises, the ammonium succinate decomposes, evolving ammonia.[3] This process, if continued to higher temperatures (275–289°C), will yield succinimide.[3] To favor this compound, milder hydrolysis conditions of the intermediate would be required.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to several of the discussed methods.
Caption: Generalized workflow for this compound synthesis.
References
Succinic Acid: A Comparative Guide to its Validation as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
There is currently limited scientific literature validating succinamic acid as a biomarker. However, its closely related dicarboxylic acid, succinic acid (succinate) , has emerged as a significant oncometabolite and signaling molecule with substantial potential as a biomarker in various diseases. This guide provides an objective comparison of succinic acid's performance with other established biomarkers in oncology, type 2 diabetes, and heart failure, supported by experimental data and detailed methodologies.
Succinic Acid as a Biomarker in Oncology
Elevated levels of succinic acid have been identified in several cancers, including paraganglioma/pheochromocytoma, renal carcinoma, and ovarian cancer.[1][2] Its accumulation is often linked to mutations in the succinate dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle.[1][3] This accumulation leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), promoting tumor growth and angiogenesis.[4][5]
Comparative Performance of Succinic Acid in Oncology
| Biomarker | Advantages | Disadvantages | Clinical Utility |
| Succinic Acid | - Reflects metabolic reprogramming in tumors.[4] - Potential as a theranostic biomarker for therapies targeting succinate signaling.[5] - Can be detected in serum, urine, and tumor tissue.[6][7] | - Not specific to a single cancer type. - Levels can be influenced by non-cancerous conditions like inflammation.[6] | - Emerging biomarker for identifying SDH-deficient tumors. - Potential for monitoring treatment response. |
| Carcinoembryonic Antigen (CEA) | - Widely used and established biomarker for colorectal cancer. - Standardized assays are readily available. | - Lacks sensitivity and specificity, especially in early-stage disease. - Elevated levels can be seen in non-malignant conditions (e.g., smoking, IBD). | - Primarily used for monitoring disease recurrence and response to therapy in colorectal cancer. |
| Cancer Antigen 125 (CA-125) | - Established biomarker for ovarian cancer. - Useful for monitoring treatment response and detecting recurrence. | - Low specificity; elevated in many benign conditions (e.g., endometriosis, fibroids). - Not effective for early-stage screening in the general population. | - Standard of care for monitoring ovarian cancer progression. |
Signaling Pathway of Succinate in Cancer
Accumulated succinate exits the mitochondria and enters the cytoplasm, where it inhibits prolyl hydroxylase (PHD) enzymes. This prevents the degradation of HIF-1α, which then translocates to the nucleus and activates genes involved in angiogenesis, cell proliferation, and metabolic adaptation.[1][3] Extracellular succinate can also bind to its receptor, SUCNR1 (also known as GPR91), activating downstream signaling pathways like PI3K/Akt and ERK1/2, which further promote cell migration and metastasis.[5][8]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment [frontiersin.org]
- 3. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 5. Cancer-derived extracellular succinate: a driver of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review and Comparison of Cancer Biomarker Trends in Urine as a Basis for New Diagnostic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis for Researchers: Succinamic Acid vs. Glutaramic Acid
In the landscape of drug development and biochemical research, the selection of appropriate molecular scaffolds and functional groups is paramount to achieving desired therapeutic effects and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two closely related dicarboxylic acid monoamides: succinamic acid and glutaramic acid. This objective comparison, supported by available data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Executive Summary
This compound and glutaramic acid, the monoamides of succinic acid and glutaric acid respectively, share structural similarities that translate into comparable physicochemical properties. However, the single-carbon difference in their hydrocarbon chains gives rise to subtle yet significant variations in their spatial conformation and, potentially, their biological activity. While direct comparative studies are limited, this guide consolidates the existing data on their individual characteristics, potential applications, and the biological roles of their parent molecules to provide a comprehensive overview.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in biological systems and for designing experimental protocols. The following table summarizes the key properties of this compound and glutaramic acid (5-amino-5-oxopentanoic acid).
| Property | This compound | Glutaramic Acid (5-amino-5-oxopentanoic acid) |
| IUPAC Name | 4-amino-4-oxobutanoic acid[1] | 5-amino-5-oxopentanoic acid |
| Synonyms | This compound, 3-Carbamoylpropanoic acid | Glutaric acid monoamide |
| CAS Number | 638-32-4[1] | 25335-74-4[2] |
| Molecular Formula | C₄H₇NO₃[1] | C₅H₉NO₃[2] |
| Molecular Weight | 117.10 g/mol [1] | 131.13 g/mol [2] |
| Appearance | White crystalline powder or needles[3] | Solid[2] |
| Melting Point | 153-156 °C[3] | 94 °C[4] |
| Boiling Point | 218.88°C (estimate)[3] | 421.5±28.0 °C (Predicted)[4] |
| Water Solubility | Soluble (Crystallise from H₂O)[3] | Data not readily available, predicted to be soluble. |
| pKa | 4.39[3] | Data not readily available. |
Biological Activity and Applications
While specific research on the biological activities of this compound and glutaramic acid as standalone entities is not extensive, their roles can be inferred from their parent molecules and their function as amide derivatives.
This compound:
As a derivative of succinic acid, this compound is closely related to a key intermediate in the tricarboxylic acid (TCA) cycle.[5][6] Succinate itself is not only a metabolite but also a signaling molecule that can exit the mitochondria and influence cellular processes.[5][6] The pharmacological effects of succinic acid include cardioprotective, antithrombotic, anti-inflammatory, and antibacterial properties.[7] Furthermore, succinic acid has been investigated for its role in inhibiting cytochrome P450 enzymes, suggesting potential for drug-drug interactions.[7] this compound, as a monoamide, may act as a prodrug of succinic acid, releasing the active dicarboxylic acid upon hydrolysis. The use of succinate prodrugs has been explored for treating metabolic crises.
Glutaramic Acid:
Glutaramic acid is the monoamide of glutaric acid. Glutaric acid itself is used in the synthesis of polymers and plasticizers.[8] In a biological context, glutaric acid is a metabolite in the degradation of some amino acids. Similar to this compound, glutaramic acid can be considered a potential prodrug of glutaric acid. A curcumin-diglutaric acid conjugate has been synthesized as a prodrug to improve the water solubility and antinociceptive properties of curcumin.[9] The glutarimide structure, which can be formed from glutaramic acid, is a key component in several pharmacologically active compounds, including thalidomide and its analogs, which possess immunomodulatory and anticancer properties.[10]
Signaling Pathways
The signaling roles of the parent dicarboxylic acids can provide insights into the potential pathways that their monoamides might influence upon hydrolysis.
Succinate Signaling:
Succinate can act as an extracellular signaling molecule by activating G-protein coupled receptor 91 (GPR91), also known as SUCNR1. This receptor is expressed in various tissues, including the kidneys, liver, and hematopoietic cells, and is involved in processes such as blood pressure regulation, glucose metabolism, and inflammation. The activation of SUCNR1 by succinate can trigger downstream signaling cascades, including the release of intracellular calcium and the activation of MAP kinases.
Caption: Extracellular succinate signaling via the SUCNR1 receptor.
Experimental Protocols
As no direct comparative experimental data for this compound versus glutaramic acid were found, this section provides a generalized workflow for their synthesis and characterization, which can be adapted for a comparative study.
1. Synthesis of Dicarboxylic Acid Monoamides:
A common method for synthesizing this compound or glutaramic acid is through the reaction of the corresponding dicarboxylic anhydride (succinic anhydride or glutaric anhydride) with ammonia or an amine.
Caption: General workflow for the synthesis of dicarboxylic acid monoamides.
2. Amide Hydrolysis Assay:
To assess the potential of these compounds as prodrugs, an in vitro hydrolysis study can be performed. This typically involves incubating the compound in acidic, basic, or physiological buffer conditions and monitoring the formation of the parent dicarboxylic acid over time.
-
Materials: this compound, glutaramic acid, hydrochloric acid (for acidic conditions), sodium hydroxide (for basic conditions), phosphate-buffered saline (PBS, for physiological conditions), HPLC or LC-MS for analysis.
-
Protocol:
-
Prepare stock solutions of this compound and glutaramic acid in a suitable solvent.
-
Prepare reaction mixtures by adding the stock solution to the acidic, basic, and neutral buffers to a final concentration (e.g., 1 mM).
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots from each reaction mixture.
-
Quench the reaction (e.g., by adding a strong acid or base to neutralize the buffer or by rapid freezing).
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amide and the formation of the corresponding dicarboxylic acid.
-
Plot the concentration of the parent compound versus time to determine the hydrolysis rate.
-
Conclusion
This compound and glutaramic acid are structurally similar dicarboxylic acid monoamides with distinct physicochemical properties largely dictated by their carbon chain length. While this compound has a higher melting point, glutaramic acid's additional methylene group provides greater conformational flexibility.
The biological activities of these compounds are not extensively documented, but their roles as potential prodrugs for their respective parent dicarboxylic acids, succinic acid and glutaric acid, present a promising avenue for therapeutic applications. The well-established role of succinate in cellular metabolism and signaling suggests that this compound could be leveraged to modulate these pathways.
The lack of direct comparative studies highlights a research gap. A head-to-head comparison of their stability, cell permeability, and biological effects in relevant in vitro and in vivo models would be highly valuable for the drug development community. The experimental workflows provided in this guide offer a starting point for such investigations. Researchers are encouraged to consider the subtle structural differences and the known biological roles of the parent molecules when selecting between this compound and glutaramic acid for their specific research applications.
References
- 1. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 638-32-4 [m.chemicalbook.com]
- 4. 5-amino-5-oxopentanoic acid [myskinrecipes.com]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A curcumin-diglutaric acid conjugated prodrug with improved water solubility and antinociceptive properties compared to curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutarimide - Wikipedia [en.wikipedia.org]
A Comparative Guide on the Reproducibility of Succinamic Acid Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results related to succinamic acid, focusing on the reproducibility of its synthesis and analytical quantification. The information presented is collated from various scientific publications to offer a comprehensive overview for research and drug development purposes.
Data Presentation
Physicochemical Properties
| Property | Reported Value | Reference |
| Molecular Formula | C₄H₇NO₃ | [1] |
| Molecular Weight | 117.10 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| IUPAC Name | 4-amino-4-oxobutanoic acid | [1] |
Synthesis Yields
The synthesis of this compound and its derivatives is a common procedure in organic chemistry. One study on the parallel synthesis of a library of this compound derivatives reported that around 55% of the synthesized compounds had a purity higher than 70% as determined by HPLC-ELS-MS, indicating the general viability of the synthetic approach.[2] Another study focusing on N-allylthis compound reported a yield of 85%.[3]
Analytical Method Validation for Related Compounds
While specific validation data for analytical methods for this compound is not extensively published in a comparative format, data from validated HPLC methods for the parent compound, succinic acid, can provide a strong indication of the expected reproducibility and performance of similar methods for its derivatives. The following table summarizes the performance characteristics of different validated HPLC methods for succinic acid quantification.[4]
| Method | Column | Mobile Phase | Detection | Linearity (R²) | LOD (g/L) | LOQ (g/L) | Recovery (%) |
| Reversed-Phase HPLC | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H₃PO₄ (pH 2.1) | UV at 210 nm | 0.9988 | 0.0123 | 0.0406 | 98.3 - 103 |
| Reversed-Phase HPLC | C18 (4.6 x 250 mm, 5 µm) | Methanol: 0.1% Phosphoric Acid (10:90 v/v) | UV at 254 nm | > 0.99 | Not Reported | Not Reported | 54.72 - 99.70 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the ammonolysis of succinic anhydride. This two-step process involves the formation of a this compound salt followed by acidification.
Step 1: Ammonolysis of Succinic Anhydride
-
Materials: Succinic anhydride, Ammonium hydroxide (28-30% solution), Ice bath, Magnetic stirrer, Beaker.
-
Procedure:
-
Dissolve a known quantity of succinic anhydride in a suitable solvent like acetone or THF in a beaker.
-
Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Slowly add a stoichiometric equivalent of cold ammonium hydroxide solution dropwise to the cooled solution of succinic anhydride.
-
Continue stirring for 1-2 hours in the ice bath.
-
The ammonium salt of this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Step 2: Acidification to this compound
-
Materials: Ammonium succinamate (from Step 1), Hydrochloric acid (concentrated), pH meter or pH paper, Beaker, Magnetic stirrer.
-
Procedure:
-
Suspend the ammonium succinamate in a minimal amount of water.
-
Slowly add concentrated hydrochloric acid dropwise while monitoring the pH.
-
Continue adding acid until the pH of the solution reaches approximately 2-3.
-
The this compound will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for succinic acid and is expected to be suitable for the analysis of this compound with appropriate optimization.[4][5]
-
Instrumentation: HPLC system equipped with a UV detector.[4]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase of 5 mM phosphoric acid solution with the pH adjusted to 2.1.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at 210 nm.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Biological role of succinate in cellular metabolism.[6]
References
- 1. This compound | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parallel synthesis and yeast growth inhibition screening of this compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Succinamic Acid-Based Prodrugs for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic design of prodrugs is a cornerstone of modern drug development, aiming to overcome pharmacokinetic challenges and enhance the therapeutic efficacy of parent drugs. Among the various prodrug strategies, the use of succinamic acid-based linkers has emerged as a versatile approach to improve solubility, stability, and targeted delivery. This guide provides a head-to-head comparison of this compound-based prodrugs, supported by experimental data, to inform the selection and design of next-generation therapeutics.
The this compound Prodrug Approach: A General Overview
This compound-based prodrugs are typically synthesized by creating an ester or amide linkage between a hydroxyl or amine group on the parent drug and one of the carboxylic acid groups of succinic acid or a derivative. The second carboxylic acid group can be further modified, for instance, by forming an amide bond with an amino acid, to fine-tune the prodrug's physicochemical properties.
The release of the active drug from a this compound-based prodrug is generally achieved through enzymatic hydrolysis of the ester or amide bond by esterases or amidases prevalent in the plasma and various tissues. This bioconversion regenerates the active parent drug at the desired site of action.
Below is a general representation of the enzymatic activation of a this compound-based prodrug.
Caption: Enzymatic activation of a this compound-based prodrug.
Head-to-Head Comparison of this compound-Based Prodrugs
This section provides a comparative analysis of this compound-based prodrugs for various parent drugs, focusing on their stability and biological activity.
Antiviral Agents: Acyclovir and Zidovudine
The development of oral prodrugs for antiviral agents like acyclovir and zidovudine (AZT) is crucial due to their poor oral bioavailability. This compound-based linkers, particularly those incorporating amino acids, have been explored to enhance their absorption.
Acyclovir Prodrugs:
A study synthesized and evaluated several amino acid ester prodrugs of acyclovir, including a succinate-containing analogue, for the treatment of herpes keratitis.[1] The key findings are summarized below.
| Prodrug | Half-life (t½) in DPBS (pH 7.4) (hours)[1] | Half-life (t½) in Corneal Homogenate (hours)[1] | Antiviral Activity (EC50 against HSV-1) (µM)[1] |
| Acyclovir (Parent Drug) | - | - | 7.1 |
| L-alanine-ACV (AACV) | 2.88 ± 0.07 | < 0.08 | 6.6 |
| L-serine-ACV (SACV) | 29.3 ± 2.7 | 9.2 ± 0.6 | 6.3 |
| L-cysteine-ACV (CACV) | 3.1 ± 0.3 | 1.8 ± 0.1 | 5.4 |
| L-serine-succinate-ACV | 38 ± 11.6 | 3.5 ± 0.4 | Not Reported |
Zidovudine (AZT) Prodrugs:
A series of ester prodrugs of AZT were synthesized to improve cellular uptake and plasma half-life. The study included various promoieties, and their anti-HIV-1 activity and plasma stability were compared.[2]
| Prodrug | Half-life (t½) in Human Plasma (minutes)[2] | Anti-HIV-1 Activity (IC50) (µM)[2] |
| Zidovudine (Parent Drug) | - | 0.12 |
| AZT-5'-O-Retinoate | 240 | 0.2 |
| AZT-5'-O-(N-phenylpiperazine-1-acetate) | 60 | 0.05 |
| AZT-5'-O-(1,4-dihydro-1-methyl-3-nicotinate) | 10 | 0.05 |
Another study investigated a dextrin-zidovudine conjugate using a succinoyl spacer. This polymeric prodrug demonstrated significantly prolonged plasma levels of AZT in rats.[3] After 24 hours, 78.4% of the drug was released in human plasma.[3]
Anti-Cancer Agents: Curcuminoids
Curcumin and its analogues (curcuminoids) exhibit potent anticancer activity but are limited by poor stability and bioavailability. Succinate prodrugs have been synthesized to address these limitations.[1] A study comparing different succinate esters of curcuminoids against human colorectal adenocarcinoma (Caco-2) cells provided the following data.
| Compound | IC50 (µM) against Caco-2 cells[1] |
| Curcumin (Parent) | 3.3 ± 0.1 |
| Curcumin dimethyl disuccinate | 2.8 ± 0.1 |
| Curcumin diethyl disuccinate | 1.8 ± 0.1 |
| Desmethoxycurcumin (Parent) | 4.9 ± 0.2 |
| Desmethoxycurcumin methyl succinate | 4.5 ± 0.2 |
| Desmethoxycurcumin ethyl succinate | 4.1 ± 0.1 |
| Bisdesmethoxycurcumin (Parent) | 4.2 ± 0.1 |
| Bisdesmethoxycurcumin diethyl disuccinate | 9.6 ± 0.3 |
Curcumin diethyl disuccinate exhibited the highest potency.[1] Stability studies showed that this prodrug was significantly more stable than the parent curcumin in phosphate buffer at pH 7.4.[1]
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen and Indomethacin
NSAIDs are widely used for their anti-inflammatory and analgesic properties, but their use is often associated with gastrointestinal side effects, partly due to the presence of a free carboxylic acid group. Ester prodrugs are a common strategy to mask this group and reduce gastric irritation.
Ibuprofen Prodrugs:
While direct head-to-head comparisons of different this compound-based prodrugs of ibuprofen are limited, various ester and amide prodrugs have been synthesized and evaluated. One study synthesized hydroxy ethyl ester, amide, and thioester derivatives of ibuprofen linked to polyethylene glycol (PEG) via a succinate spacer.[4] The hydrolysis study revealed that the thioester derivative (HET-PEG) released a higher amount of ibuprofen compared to the ester (HEE-PEG) and amide (HEA-PEG) derivatives.[4] In human plasma, 50% of the drug was released from HET-PEG after 150 hours.[4] Another study on ibuprofen Schiff bases also demonstrated that derivatization can enhance biological activity and improve safety profiles.[5]
Indomethacin Prodrugs:
A series of hydrophobically modified indomethacin ester prodrugs with varying alkyl chain lengths were synthesized to investigate their formulation into nanosuspensions.[6] This study highlights how modification of the carboxylic acid group can influence the physicochemical properties essential for advanced drug delivery systems. Another study synthesized diester prodrugs of indomethacin and found that by altering the structure to a diester, the activity of the metabolizing enzyme CES2 became equivalent to CES1.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of prodrug performance. Below are summarized protocols for key in vitro experiments.
In Vitro Plasma Stability Assay
This assay determines the stability of a prodrug in plasma, providing insights into its in vivo half-life and conversion rate to the active drug.
Caption: Experimental workflow for an in vitro plasma stability assay.
Detailed Protocol:
-
Preparation: A stock solution of the test prodrug is prepared, typically in DMSO. Plasma from the desired species (e.g., human, rat, mouse) is thawed and pre-warmed to 37°C.
-
Incubation: The prodrug stock solution is added to the pre-warmed plasma to initiate the reaction (final concentration typically 1 µM). The mixture is incubated at 37°C with gentle shaking.
-
Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately quenched by adding a protein precipitation agent, such as cold acetonitrile, often containing an internal standard for analytical quantification.
-
Sample Processing: The samples are vortexed and then centrifuged to pellet the precipitated plasma proteins.
-
Analysis: The supernatant, containing the remaining prodrug and any formed parent drug, is analyzed by a validated LC-MS/MS method.
-
Data Analysis: The concentration of the prodrug at each time point is determined. The percentage of the remaining prodrug is plotted against time, and the half-life (t½) of the prodrug in plasma is calculated from the slope of the linear fit of the natural logarithm of the remaining fraction versus time.[8]
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs. It utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial layer with tight junctions, mimicking the human intestinal barrier.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the transport experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test prodrug solution is added to the donor chamber (either the apical side for absorption studies or the basolateral side for efflux studies).
-
The Transwell plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at predetermined time intervals. The volume removed is replaced with fresh transport buffer.
-
-
Analysis: The concentration of the prodrug and any converted parent drug in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp), which represents the rate of drug transport across the cell monolayer, is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber.[9]
Conclusion
The this compound-based prodrug approach offers a highly adaptable platform for enhancing the therapeutic potential of a wide range of parent drugs. As demonstrated by the comparative data presented, the choice of the parent drug, the specific amino acid or other moiety attached to the succinate linker, and the overall structure of the prodrug can significantly impact its stability, enzymatic conversion, and biological activity. The experimental protocols provided herein serve as a foundation for the systematic evaluation and optimization of novel this compound-based prodrug candidates. Future research in this area will likely focus on the development of more sophisticated linker technologies for highly targeted drug delivery and the use of predictive in vitro models to streamline the selection of promising prodrug candidates for in vivo studies.
References
- 1. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trial: endoscopic evaluation of naproxen etemesil, a naproxen prodrug, vs. naproxen - a proof-of-concept, randomized, double-blind, active-comparator study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of indomethacin prodrugs with a diester structure that are metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cantera.org [cantera.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Succinamic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of succinamic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to regulatory standards and promoting a secure working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust.[2][3][4] In case of accidental contact, rinse the affected area with plenty of water.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[3] It is classified as a hazardous waste and must be managed by a licensed waste disposal facility.[6] Never dispose of this compound down the drain or in regular trash.[6][7][8][9]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][10]
-
The SAA should be a secondary containment system to prevent environmental contamination in case of a leak.[7]
-
Ensure the SAA is clearly marked and away from sources of ignition.[3]
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
Provide EH&S with an accurate description of the waste, including the chemical name and quantity.
-
Quantitative Data Summary
| Parameter | Guideline | Regulatory Context |
| Maximum Satellite Accumulation Volume | 55 gallons | Resource Conservation and Recovery Act (RCRA)[8] |
| Time Limit for Removal from SAA (Full) | Within 3 days | RCRA[8][10] |
| Maximum Storage Time for Generators | Up to 90 days (for large quantity generators) | Environmental Protection Agency (EPA)[11] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. uww.edu [uww.edu]
- 4. carlroth.com [carlroth.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Succinamic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Succinamic acid.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Corrosion/Iritation
-
Serious Eye Damage/Eye Irritation
-
Specific target organ toxicity — Single exposure, Category 3, Respiratory system
Signal Word: Warning
Hazard Statements:
-
H315 - Causes skin irritation.
-
H319 - Causes serious eye irritation.
-
H335 - May cause respiratory irritation.
Precautionary Statements:
-
P261 - Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]
-
P280 - Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352 - IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] | To prevent eye contact which can cause serious eye damage. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[3] | To prevent skin irritation from direct contact.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling powders outside of a fume hood or if dust is generated.[2][3] | To protect against the inhalation of harmful dust particles that may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Handling :
-
Storage :
Emergency Procedures
| Situation | Response Protocol |
| Spill | For minor spills, wear appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] For major spills, evacuate the area and follow institutional emergency procedures. Prevent spillage from entering drains or water courses. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2] |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container designated for solid organic waste.[5]
-
Do not mix with other waste streams.
-
-
Container Management :
-
Ensure waste containers are compatible with the chemical and are in good condition without leaks.
-
Do not overfill waste containers.
-
-
Disposal Route :
-
Dispose of the hazardous waste through a licensed waste disposal facility.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
